molecular formula C23H16BrF2N4NaO3S B15615440 JNJ-26070109

JNJ-26070109

Katalognummer: B15615440
Molekulargewicht: 569.4 g/mol
InChI-Schlüssel: INBCDHQNPKIMPZ-BTQNPOSSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ-26070109 is a useful research compound. Its molecular formula is C23H16BrF2N4NaO3S and its molecular weight is 569.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H16BrF2N4NaO3S

Molekulargewicht

569.4 g/mol

IUPAC-Name

sodium [5-bromo-2-[[(1R)-1-(2,4-difluorophenyl)ethyl]carbamoyl]phenyl]-quinoxalin-5-ylsulfonylazanide

InChI

InChI=1S/C23H17BrF2N4O3S.Na/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19;/h2-13H,1H3,(H2,29,30,31);/q;+1/p-1/t13-;/m1./s1

InChI-Schlüssel

INBCDHQNPKIMPZ-BTQNPOSSSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

JNJ-26070109: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3] This document provides an in-depth overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The primary therapeutic rationale for this compound is the regulation of gastric acid secretion and the mitigation of trophic effects on the gastric mucosa, positioning it as a candidate for gastroesophageal reflux disease (GORD) and conditions associated with hypergastrinemia.[2][4]

Core Mechanism of Action

This compound functions by competitively binding to the CCK2 receptor, thereby preventing the binding of its endogenous ligands, gastrin and cholecystokinin (CCK).[1][2] The CCK2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit.[5][6] In its natural state, ligand binding to the CCK2 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations.[5][6][7] This cascade is pivotal in stimulating gastric acid secretion from parietal cells and promoting the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa.[7][8]

By occupying the ligand-binding site on the CCK2 receptor, this compound effectively blocks these downstream signaling events. This antagonism results in two primary physiological outcomes:

  • Inhibition of Gastric Acid Secretion: It reduces both basal and pentagastrin-stimulated gastric acid secretion.[2][4]

  • Anti-Trophic Effects: It mitigates the proliferative effects of gastrin on the gastric mucosa, which is particularly relevant in preventing the rebound acid hypersecretion and ECL cell proliferation often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]

The following diagram illustrates the CCK2 receptor signaling pathway and the inhibitory action of this compound.

CCK2R_Pathway CCK2 Receptor Signaling and Antagonism by this compound cluster_membrane Cell Membrane cluster_effects Physiological Effects CCK2R CCK2 Receptor G_protein Gq Protein CCK2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Gastrin Gastrin / CCK Gastrin->CCK2R binds JNJ This compound JNJ->CCK2R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Acid_Secretion Gastric Acid Secretion Ca2->Acid_Secretion leads to MAPK MAPK Cascade PKC->MAPK activates PKC->Acid_Secretion leads to Proliferation ECL Cell Proliferation MAPK->Proliferation leads to Binding_Assay_Workflow Workflow for In Vitro Competitive Binding Assay Receptor CCK2R Membranes Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-Gastrin) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ → Ki) Counting->Analysis

References

JNJ-26070109: A Comprehensive Technical Review of its CCK2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, JNJ-26070109. The document focuses on the compound's receptor selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Data Presentation: Receptor Binding and Functional Potency

This compound is a potent and selective antagonist of the CCK2 receptor. Its high affinity for the CCK2 receptor across different species, coupled with a significant selectivity margin over the CCK1 receptor, underscores its potential as a targeted therapeutic agent. The following tables summarize the binding affinities and functional potencies of this compound.

Table 1: this compound Binding Affinities (pKi) at CCK2 Receptors
SpeciespKi (± SEM)
Human8.49 ± 0.13
Rat7.99 ± 0.08
Dog7.70 ± 0.14

Data sourced from studies on CHO cells stably transfected with the respective CCK2 receptors.[1][2]

Table 2: this compound Selectivity for CCK2 vs. CCK1 Receptors
SpeciesSelectivity Fold-Change
Human~1222
Rat~324
Dog~336

Selectivity is calculated from binding affinity assays and demonstrates a pronounced preference for the human CCK2 receptor isoform.[1][2]

Table 3: this compound Functional Antagonist Potency (pKB)
Assay TypeSpecies ContextpKB (± SEM)
Calcium Mobilization AssayHuman CCK2 Receptors8.53 ± 0.05
Pentagastrin-Stimulated Gastric Acid SecretionIsolated Mouse Stomach8.19 ± 0.13

These values indicate the compound's efficacy in competitively inhibiting the functional response mediated by the CCK2 receptor.[1][2]

Experimental Protocols

The characterization of this compound's selectivity and potency relies on standardized in vitro and ex vivo assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation : CHO cells stably expressing the human, rat, or dog CCK1 or CCK2 receptors are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding : A fixed concentration of a radiolabeled ligand (e.g., [3H]-CCK-8) is incubated with the prepared cell membranes.

  • Compound Incubation : A range of concentrations of the unlabeled test compound, this compound, is added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation : The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is typically induced by agonist activation of Gq-coupled receptors like CCK2.

  • Cell Culture : Cells expressing the human CCK2 receptor are seeded into 96-well plates and cultured to form a confluent monolayer.

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Antagonist Pre-incubation : The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation : A known CCK2 receptor agonist (e.g., gastrin or CCK-8) is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.

  • Fluorescence Measurement : The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

  • Data Analysis : The ability of this compound to inhibit the agonist-induced calcium signal is quantified, and the antagonist's potency is expressed as the pKB value.

Pentagastrin-Stimulated Gastric Acid Secretion Assay (Isolated Mouse Stomach)

This ex vivo assay assesses the functional antagonism of this compound in a more physiologically relevant tissue preparation.

  • Tissue Preparation : The stomach is isolated from a mouse and the lumen is perfused with a physiological salt solution.

  • Basal Secretion Measurement : The basal rate of gastric acid secretion is measured by collecting the perfusate and titrating the acid content.

  • Antagonist Incubation : The isolated stomach preparation is incubated with different concentrations of this compound.

  • Stimulation : Pentagastrin (B549294), a synthetic analog of gastrin, is added to the perfusion solution to stimulate gastric acid secretion via the CCK2 receptors on parietal cells.

  • Stimulated Secretion Measurement : The amount of acid secreted in response to pentagastrin in the presence of the antagonist is measured.

  • Data Analysis : The inhibitory effect of this compound on pentagastrin-stimulated acid secretion is calculated, and the pKB value is determined.

Mandatory Visualizations

CCK2 Receptor Signaling Pathways

The CCK2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of several downstream signaling cascades. The primary pathway involves coupling to Gq, which activates Phospholipase C (PLC). However, evidence also suggests coupling to Gs and Gi/o proteins in certain cellular contexts.

CCK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq CCK2R->Gq Couples to Gs Gs CCK2R->Gs Couples to Gio Gi/o CCK2R->Gio Couples to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates Gio->AC Inhibits PLA2 Phospholipase A2 (PLA2) Gio->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Pathway PKC->MAPK Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ligand Gastrin / CCK Ligand->CCK2R Activates JNJ This compound JNJ->CCK2R Inhibits

Caption: CCK2 Receptor Signaling Pathways.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, starting from molecular cloning to functional assays.

Experimental_Workflow cluster_setup Assay Setup cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_conclusion Conclusion Cloning 1. Receptor Cloning (CCK1 & CCK2) Transfection 2. Stable Cell Line Generation (e.g., CHO cells) Cloning->Transfection MembranePrep 3. Cell Culture & Membrane Preparation Transfection->MembranePrep RadioligandAssay 4. Radioligand Binding Assay (Competition with this compound) MembranePrep->RadioligandAssay CalciumAssay 6. Calcium Mobilization Assay MembranePrep->CalciumAssay DataAnalysisKi 5. Data Analysis (IC50 -> Ki calculation) RadioligandAssay->DataAnalysisKi Selectivity 9. Determination of Selectivity Profile DataAnalysisKi->Selectivity DataAnalysisPKB 8. Data Analysis (pKB determination) CalciumAssay->DataAnalysisPKB AcidSecretionAssay 7. Gastric Acid Secretion Assay AcidSecretionAssay->DataAnalysisPKB DataAnalysisPKB->Selectivity

Caption: Workflow for Receptor Selectivity Profiling.

References

JNJ-26070109: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of JNJ-26070109, a potent and selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist. This guide covers its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel, orally bioavailable small molecule.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide[1][2][3][4]
CAS Number 844645-08-5
Molecular Formula C23H17BrF2N4O3S
Molecular Weight 547.37 g/mol
SMILES O=C(N--INVALID-LINK--c1cc(F)cc(F)c1)c2cc(Br)ccc2NS(=O)(=O)c3cccc4nccnc34
Appearance White to off-white solid
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Pharmacology

This compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][3][5] Its pharmacological profile has been characterized in various in vitro and in vivo models.

In Vitro Pharmacology

The binding affinity and functional antagonism of this compound have been determined in radioligand binding and functional assays, respectively. The compound exhibits high affinity for human, rat, and dog CCK2 receptors.

ParameterSpeciesValueReference
Binding Affinity (pKi) Human CCK2R8.49 ± 0.13[1]
Rat CCK2R7.99 ± 0.08[1]
Dog CCK2R7.70 ± 0.14[1]
Functional Antagonism (pKB) Human CCK2R (Calcium Mobilization)8.53 ± 0.05[1]
Mouse Stomach (Gastric Acid Secretion)8.19 ± 0.13[1]

This compound demonstrates significant selectivity for the CCK2 receptor over the CCK1 receptor, with the highest selectivity observed for the human isoforms.[1]

SpeciesCCK2 vs. CCK1 SelectivityReference
Human ~1222-fold[1]
Rat ~324-fold[1]
Dog ~336-fold[1]
In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in rats and dogs have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability.[1] In vivo efficacy has been established through its ability to inhibit pentagastrin-stimulated gastric acid secretion.[1][2]

ParameterRatDogReference
Oral Bioavailability (%F) 73 ± 1692 ± 12[1]
Half-life (t1/2) 1.8 ± 0.3 h1.2 ± 0.1 h[1]
Oral EC50 (Pentagastrin-stimulated acid secretion) 1.5 µM0.26 µM[1]

Furthermore, chronic administration of this compound in rats has been shown to effectively inhibit basal and stimulated gastric acid secretion and to prevent the acid rebound phenomenon often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. By antagonizing this receptor, this compound inhibits these downstream signaling events.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq/11 Gq/11 CCK2R->Gq/11 Activates JNJ This compound JNJ->CCK2R Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CCK2 receptor Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., [3H]gastrin) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data using non-linear regression to determine Ki values Quantify->Analyze End End Analyze->End Gastric_Acid_Secretion_Model Start Start Surgery Surgically implant a chronic gastric fistula in rats Start->Surgery Recovery Allow rats to recover from surgery Surgery->Recovery Fasting Fast rats overnight with free access to water Recovery->Fasting Dosing Administer this compound or vehicle orally or intravenously Fasting->Dosing Stimulation Infuse pentagastrin (B549294) to stimulate gastric acid secretion Dosing->Stimulation Collection Collect gastric juice samples at timed intervals Stimulation->Collection Analysis Measure the volume and titrate the acidity of gastric juice samples Collection->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Discovery and Development of JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

A Novel, Potent, and Selective Cholecystokinin (B1591339) 2 (CCK2) Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of JNJ-26070109, a selective and competitive antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of CCK2 receptor antagonists.

Discovery and Development

This compound, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen Pharmaceutical Research & Development. It emerged from a program aimed at identifying novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its development was based on the established role of the CCK2 receptor, and its endogenous ligand gastrin, in stimulating gastric acid secretion.[1]

The development of this compound was driven by the need for a therapeutic agent that could effectively control gastric acid without the rebound hypersecretion often observed with proton pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]

A review of the Johnson & Johnson pipeline information from October 2025 does not list this compound in active development, suggesting that its clinical development may have been discontinued (B1498344) or is not currently a key focus.[3][4]

Mechanism of Action

This compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone gastrin.

Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2 receptor:

  • Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]

  • Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.[8] This binding stimulates the release of histamine (B1213489) from ECL cells.[7][9] Histamine then acts on H2 receptors on parietal cells, further stimulating acid secretion.[9]

By competitively blocking the CCK2 receptor, this compound inhibits both the direct and indirect pathways of gastrin-stimulated acid secretion.

Signaling Pathways

The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.

CCK2R_Signaling_Pathway cluster_Parietal_Cell Parietal Cell cluster_ECL_Cell Enterochromaffin-like (ECL) Cell Gastrin_P Gastrin CCK2R_P CCK2 Receptor Gastrin_P->CCK2R_P Gq11_P Gq/11 CCK2R_P->Gq11_P PLC_P Phospholipase C (PLC) Gq11_P->PLC_P PIP2_P PIP2 PLC_P->PIP2_P hydrolyzes IP3_P IP3 PIP2_P->IP3_P DAG_P DAG PIP2_P->DAG_P Ca_P ↑ Intracellular Ca²⁺ IP3_P->Ca_P PKC_P Protein Kinase C (PKC) DAG_P->PKC_P ProtonPump_P H⁺/K⁺-ATPase (Proton Pump) Ca_P->ProtonPump_P activates PKC_P->ProtonPump_P activates AcidSecretion_P Acid Secretion ProtonPump_P->AcidSecretion_P JNJ_26070109_P This compound JNJ_26070109_P->CCK2R_P inhibits Gastrin_E Gastrin CCK2R_E CCK2 Receptor Gastrin_E->CCK2R_E Gq11_E Gq/11 CCK2R_E->Gq11_E PLC_E Phospholipase C (PLC) Gq11_E->PLC_E PIP2_E PIP2 PLC_E->PIP2_E hydrolyzes IP3_E IP3 PIP2_E->IP3_E DAG_E DAG PIP2_E->DAG_E Ca_E ↑ Intracellular Ca²⁺ IP3_E->Ca_E HistamineRelease_E Histamine Release Ca_E->HistamineRelease_E triggers HistamineRelease_E->ProtonPump_P Histamine activates H2 receptor JNJ_26070109_E This compound JNJ_26070109_E->CCK2R_E inhibits

CCK2 Receptor Signaling Pathway in Gastric Acid Secretion

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency

ParameterSpeciesReceptorValueReference
pKi HumanCCK28.49[5][6]
RatCCK27.99[5][6]
DogCCK27.70[5][6]
pKB HumanCCK28.53 (Calcium Mobilization Assay)[6]
MouseCCK28.19 (Isolated Stomach Assay)[6]

Table 2: In Vivo Efficacy in Animal Models

ParameterSpeciesModelValueReference
Oral EC50 RatPentagastrin-stimulated acid secretion1.5 µM[6]
DogPentagastrin-stimulated acid secretion0.26 µM[6]
Inhibition of Basal Acid Secretion RatChronic treatment (30 µmol·kg⁻¹)~66%[1]
Inhibition of Pentagastrin-stimulated Acid Secretion RatChronic treatment (30 µmol·kg⁻¹)~70%[1]
Inhibition of Histamine-stimulated Acid Secretion RatChronic treatment (30 µmol·kg⁻¹)~25%[1]
Inhibition of Basal Acid Secretion RatAcute IV dose (60 µmol·kg⁻¹)>80%[1]

Table 3: Pharmacokinetic Properties

ParameterSpeciesValueReference
Oral Bioavailability (%F) Rat73 ± 16%[6]
Dog92 ± 12%[6]
Half-life (t1/2) Rat1.8 ± 0.3 h[6]
Dog1.2 ± 0.1 h[6]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing CCK2 Receptor start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine Ki measure->analyze end End analyze->end Gastric_Fistula_Workflow start Start surgery Surgical Implantation of Chronic Gastric Fistula start->surgery recovery Post-operative Recovery surgery->recovery fasting Fasting of Animals recovery->fasting dosing Oral Administration of This compound or Vehicle fasting->dosing stimulation Stimulation of Acid Secretion (Pentagastrin or Histamine) dosing->stimulation collection Collection of Gastric Juice stimulation->collection titration Titration of Gastric Acid collection->titration analysis Data Analysis titration->analysis end End analysis->end

References

JNJ-26070109: A Novel Cholecystokinin CCK2 Receptor Antagonist for the Regulation of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] This document provides a comprehensive overview of the role of this compound in the regulation of gastric acid secretion, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications. The dual function of CCK2 receptors in modulating both gastric acid secretion and the growth of the gastrointestinal mucosa positions this compound as a promising candidate for the treatment of conditions such as gastroesophageal reflux disease (GORD).[2][3] Preclinical studies have demonstrated its effectiveness in inhibiting basal and stimulated acid secretion and, notably, in preventing the rebound acid hypersecretion often associated with proton pump inhibitor (PPI) therapy.[4][5]

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The peptide hormone gastrin, acting through the cholecystokinin 2 (CCK2) receptor on enterochromaffin-like (ECL) cells, is a key regulator of this process. Stimulation of the CCK2 receptor leads to the release of histamine (B1213489), which in turn acts on H2 receptors on parietal cells to stimulate the proton pump (H+/K+ ATPase), resulting in acid secretion. This compound, with the chemical name (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, represents a novel therapeutic approach by directly targeting the CCK2 receptor.[4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the CCK2 receptor. By binding to this receptor, it blocks the physiological actions of gastrin. This antagonism prevents the gastrin-mediated signaling cascade that leads to histamine release from ECL cells and subsequent acid secretion from parietal cells.

cluster_gastrin Gastrin Signaling cluster_ecl ECL Cell cluster_parietal Parietal Cell Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Binds to ECL_Cell ECL Cell JNJ_26070109 This compound JNJ_26070109->CCK2_Receptor Blocks Histamine_Release Histamine Release ECL_Cell->Histamine_Release Stimulates H2_Receptor H2 Receptor Histamine_Release->H2_Receptor Activates Parietal_Cell Parietal Cell Proton_Pump Proton Pump (H+/K+ ATPase) Parietal_Cell->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion

Figure 1: Mechanism of Action of this compound in Inhibiting Gastric Acid Secretion.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound
Receptor SpeciespKi
Human CCK28.49
Rat CCK27.99
Dog CCK27.70
Data from MedChemExpress.[2]
Table 2: In Vivo Efficacy of this compound in Rats
Treatment GroupDose (µmol·kg⁻¹)DurationEffect on Basal Acid SecretionEffect on Pentagastrin-Stimulated Acid SecretionEffect on Histamine-Stimulated Acid Secretion
This compound3021 days (b.i.d.)~66% reduction~70% reduction~25% reduction (P < 0.05)
This compound1021 days-45% reductionNo significant effect (acute)
Omeprazole (B731)40021 days>90% inhibition--
This compound + Omeprazole30 + 40021 days>90% inhibition--
Data from Morton et al., 2012.[5]
Table 3: Effect of this compound on Omeprazole-Induced Acid Rebound in Rats
Treatment GroupObservation (3 days post-treatment)
Omeprazole alone~1.5-fold rebound hypersecretion
This compound aloneNo acid rebound
This compound + OmeprazoleNo acid rebound
This compound (administered for 3 days after omeprazole cessation)Prevention of acid rebound
Data from Morton et al., 2012.[4]

Experimental Protocols

In Vivo Model: Chronic Gastric Fistula in Rats

The primary preclinical model used to evaluate the efficacy of this compound involved the surgical implantation of a chronic fistula into the stomach of rats.[4][5] This model allows for repeated and direct measurement of gastric acid secretion under various stimulated and basal conditions.

Surgical Procedure:

  • Animals are anesthetized.

  • A midline laparotomy is performed to expose the stomach.

  • A stainless-steel cannula is inserted into the lumen of the stomach.

  • The cannula is secured with a purse-string suture.

  • The abdominal wall is closed in layers.

  • Animals are allowed a post-operative recovery period before experimentation.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Implantation of Gastric Fistula Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Dosing Administer Vehicle, This compound, or Omeprazole Recovery->Dosing Stimulation Administer Saline (Basal), Pentagastrin (B549294), or Histamine Dosing->Stimulation Collection Collect Gastric Juice via Fistula Stimulation->Collection Analysis Measure Acid Output (Titration) Collection->Analysis End End Analysis->End

Figure 2: Experimental Workflow for In Vivo Gastric Acid Secretion Studies in Rats.

Measurement of Gastric Acid Secretion

Basal Acid Secretion:

  • Following the dosing period, animals are fasted overnight with free access to water.

  • The fistula is opened, and the stomach is gently lavaged with saline.

  • Gastric juice is collected for a defined period to determine basal acid output.

Stimulated Acid Secretion:

  • Following the basal collection, a secretagogue (e.g., pentagastrin or histamine) is administered subcutaneously.[5]

  • Gastric juice is collected for a subsequent period to measure stimulated acid output.

  • The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

Dosing Regimens
  • Chronic Studies: this compound and omeprazole were administered orally, either alone or in combination, typically twice daily (b.i.d.) for 21 days.[5]

  • Acute Studies: For acute assessments, a single dose of this compound was administered intravenously or orally prior to the measurement of acid secretion.[5]

Discussion and Future Directions

This compound has demonstrated significant potential as a novel inhibitor of gastric acid secretion. Its unique mechanism of action, targeting the CCK2 receptor, not only effectively reduces acid production but also offers the distinct advantage of preventing the rebound hypersecretion commonly observed after cessation of PPI therapy.[4][5] This is likely due to its anti-trophic effects on the gastric mucosa, mitigating the ECL cell hyperplasia associated with prolonged acid suppression.[4]

The finding that chronic, but not acute, treatment with this compound inhibits histamine-stimulated acid secretion suggests a down-regulation of the acid secretory machinery beyond direct CCK2 receptor antagonism.[4][5] This warrants further investigation into the long-term cellular and molecular changes induced by this compound in the gastric mucosa.

These promising preclinical findings make this compound a suitable candidate for clinical investigation in the treatment of GORD and other acid-related disorders.[4][5] Future clinical trials should aim to confirm its efficacy and safety profile in human subjects and to explore its potential advantages over existing therapies.

Conclusion

This compound is a potent and selective CCK2 receptor antagonist that effectively inhibits gastric acid secretion in preclinical models. Its ability to prevent PPI-induced acid rebound highlights its potential as a differentiated therapeutic agent for acid-related disorders. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for conditions such as GORD.

References

JNJ-26070109 and Gastrin-Mediated Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, also functions as a significant growth factor for various gastrointestinal cells, including enterochromaffin-like (ECL) cells. The biological effects of gastrin are predominantly mediated through the cholecystokinin-2 (CCK2) receptor. Dysregulation of gastrin signaling has been implicated in the pathophysiology of several gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and certain types of cancer.

JNJ-26070109 is a potent and selective, orally bioavailable, competitive antagonist of the CCK2 receptor.[1] Its development represents a targeted approach to modulate gastrin-mediated pathways for therapeutic benefit. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its interplay with gastrin signaling, and the experimental evidence supporting its pharmacological profile.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding affinity of this compound to the CCK2 receptor has been determined in various species.

Species Receptor pKi
HumanCCK28.49[1]
RatCCK27.99[1]
DogCCK27.70[1]
Table 1: Binding Affinity of this compound for the CCK2 Receptor

By blocking the interaction of gastrin with its receptor, this compound effectively attenuates the two primary physiological responses to gastrin: the stimulation of gastric acid secretion and the trophic effects on gastrointestinal mucosal cells.

Gastrin-Mediated Signaling Pathways

Gastrin binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.

GAST_Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates This compound This compound This compound->CCK2R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular) IP3->Ca2+ PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK, etc.) PKC->MAPK_Pathway Activates Transcription Gene Transcription (Cell Proliferation, Acid Secretion) MAPK_Pathway->Transcription

Preclinical Data: Effects on Gastric Acid Secretion in Rats

The efficacy of this compound in modulating gastric acid secretion has been extensively studied in preclinical rat models, often utilizing a chronic gastric fistula model to allow for direct and repeated measurement of gastric acid output.

Acute Effects

A single intravenous dose of this compound demonstrated a rapid onset of action, significantly suppressing basal acid secretion.

Treatment Dose (µmol·kg⁻¹) Route Effect on Basal Acid Secretion
This compound60i.v.>80% inhibition
Table 2: Acute Effect of this compound on Basal Gastric Acid Secretion in Rats.
Chronic Effects and Prevention of Omeprazole-Induced Acid Rebound

Chronic administration of this compound, both alone and in combination with the proton pump inhibitor (PPI) omeprazole (B731), has been evaluated to determine its sustained efficacy and its potential to mitigate the acid rebound phenomenon associated with PPI withdrawal.

Treatment Group Duration Basal Acid Secretion Inhibition Pentagastrin-Stimulated Acid Secretion Inhibition Histamine-Stimulated Acid Secretion Inhibition
This compound (30 µmol·kg⁻¹ b.i.d.)21 days~66%~70%~25% (chronic treatment only)
Omeprazole (400 µmol·kg⁻¹)21 days>90%>90%Not specified
This compound + Omeprazole21 days>90%>90%Not specified
Table 3: Chronic Effects of this compound on Gastric Acid Secretion in Rats.

Notably, following cessation of treatment, animals treated with omeprazole alone exhibited a significant rebound in acid hypersecretion. In contrast, no such rebound was observed in animals treated with this compound alone or in combination with omeprazole.

Preclinical Data: Effects on Gastrin-Mediated Trophic Activity

Hypergastrinemia, often a consequence of long-term acid suppression with PPIs, is known to have trophic effects on the gastric mucosa, leading to ECL cell hyperplasia. This compound has been shown to antagonize these proliferative effects of gastrin.

Serum Gastrin Levels

Chronic treatment with both omeprazole and this compound resulted in an increase in serum gastrin levels, a physiological response to reduced gastric acidity. However, the downstream consequences of elevated gastrin were blocked by this compound's antagonism of the CCK2 receptor.

Treatment Group Duration Serum Gastrin Level (pM) Fold Increase vs. Control
Control21 days61 ± 11-
Omeprazole (400 µmol·kg⁻¹)21 days428 ± 14~7-fold
This compound (10 µmol·kg⁻¹ b.i.d.)21 days179 ± 26~3-fold
This compound + Omeprazole21 days363 ± 19~6-fold
Table 4: Effect of Chronic Treatment on Serum Gastrin Levels in Rats.
Effects on ECL Cell Proliferation

While specific quantitative data on the direct inhibition of ECL cell proliferation by this compound is not extensively detailed in the available literature, the prevention of omeprazole-induced acid rebound and the known mechanism of gastrin-induced ECL cell hyperplasia strongly suggest an anti-proliferative effect. Co-administration of this compound with omeprazole was observed to suppress the ECL cell proliferation that is typically seen with omeprazole treatment alone.

Experimental Protocols

The preclinical evaluation of this compound has relied on established and rigorous experimental methodologies.

Chronic Gastric Fistula Rat Model

To enable the precise and repeated measurement of gastric acid secretion, a chronic gastric fistula is surgically implanted into the stomach of rats. This model allows for the collection of gastric juice under various conditions (basal, and following stimulation with secretagogues like pentagastrin (B549294) and histamine) without causing distress to the animal.

EXP_Workflow_Fistula Start Start Surgery Surgical Implantation of Chronic Gastric Fistula Start->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Treatment Chronic Dosing: - Vehicle - this compound - Omeprazole - Combination Recovery->Treatment Measurement Measurement of Gastric Acid Secretion (Basal, Pentagastrin-stimulated, Histamine-stimulated) Treatment->Measurement Withdrawal Treatment Withdrawal Period Measurement->Withdrawal Rebound Assessment of Acid Rebound Withdrawal->Rebound End End Rebound->End

Measurement of Gastric Acid Secretion

Gastric juice samples are collected from the fistula at regular intervals. The volume of the collected juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH. The total acid output is then calculated and expressed as µmol H⁺ per unit of time.

Assessment of ECL Cell Proliferation

The trophic effects of gastrin and the anti-proliferative effects of this compound are assessed by examining the gastric mucosa at the end of the treatment period. Methodologies include:

  • Histology: Stomach tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize the mucosal architecture and identify any cellular changes.

  • Immunohistochemistry: Specific antibodies are used to identify and quantify ECL cells (e.g., using antibodies against histidine decarboxylase or chromogranin A). Proliferating cells can be identified using markers such as Ki-67 or by incorporating labeled nucleotides (e.g., BrdU) followed by detection with specific antibodies.

  • Biochemical Markers: Tissue levels of histamine (B1213489) and the activity of histidine decarboxylase, the enzyme responsible for histamine synthesis in ECL cells, can be measured as indirect markers of ECL cell mass and activity.

Conclusion

This compound is a selective CCK2 receptor antagonist that effectively inhibits gastrin-mediated gastric acid secretion and demonstrates the potential to counteract the trophic effects of hypergastrinemia. Preclinical studies in rats have shown its efficacy in both acute and chronic settings, and notably, its ability to prevent the acid rebound phenomenon associated with PPI withdrawal. These findings underscore the therapeutic potential of this compound in the management of acid-related gastrointestinal disorders, offering a distinct mechanism of action compared to existing therapies. Further research, particularly quantitative assessment of its anti-proliferative effects in various models, will continue to elucidate the full therapeutic utility of this compound.

References

JNJ-26070109: A Technical Guide to its Therapeutic Potential as a CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a novel, potent, and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] As a member of a new chemical class of competitive antagonists, this compound has demonstrated significant potential in preclinical models for the treatment of gastroesophageal reflux disease (GORD) and the management of gastric acid secretion.[1][2] This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and the experimental methodologies used to characterize this compound.

Core Therapeutic Target: The Cholecystokinin 2 (CCK2) Receptor

The primary therapeutic target of this compound is the CCK2 receptor, a G-protein coupled receptor involved in the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[3] By competitively blocking the binding of endogenous ligands like gastrin, this compound effectively inhibits downstream signaling pathways that lead to acid production. This mechanism of action also plays a crucial role in preventing the rebound acid hypersecretion often observed following the cessation of proton pump inhibitor (PPI) therapy.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

SpeciesReceptorAssay TypeParameterValueReference
HumanCCK2Radioligand BindingpKi8.49 ± 0.13[1]
RatCCK2Radioligand BindingpKi7.99 ± 0.08[1]
DogCCK2Radioligand BindingpKi7.70 ± 0.14[1]
HumanCCK1Radioligand BindingpKi<5.4[1]
HumanCCK2Calcium MobilizationpKB8.53 ± 0.05[1]
MouseCCK2Isolated Stomach AssaypKB8.19 ± 0.13[1]

Table 2: In Vivo Efficacy in Rat Models of Gastric Acid Secretion

ModelStimulantThis compound DoseInhibitionReference
Chronic Gastric FistulaBasal30 µmol·kg⁻¹ (21 days, b.i.d.)~66%[2]
Chronic Gastric FistulaPentagastrin (B549294)30 µmol·kg⁻¹ (21 days, b.i.d.)~70%[2]
Chronic Gastric FistulaHistamine (B1213489)30 µmol·kg⁻¹ (21 days, b.i.d.)~25%[2]

Table 3: Preclinical Pharmacokinetic Parameters

SpeciesRouteBioavailability (%F)Half-life (t½)Reference
RatOral73 ± 161.8 ± 0.3 h[4]
DogOral92 ± 121.2 ± 0.1 h[4]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the CCK2 receptor.

  • Membrane Preparation:

    • HEK293 cells stably transfected with the human CCK2 receptor are cultured and harvested.

    • Cell pellets are homogenized in a cold assay buffer (e.g., 10 mM HEPES, 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl₂, and 0.089 mM bacitracin, pH 7.2).

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the CCK2 receptor (e.g., ¹²⁵I-labeled gastrin) and varying concentrations of the unlabeled test compound (this compound).

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled standard CCK2 antagonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Chronic Gastric Fistula Model in Rats

This model allows for the continuous measurement of gastric acid secretion in conscious rats.

  • Surgical Implantation of Gastric Fistula:

    • Male Sprague-Dawley rats are fasted overnight with free access to water.

    • Under isoflurane (B1672236) anesthesia, a midline laparotomy is performed to expose the stomach.

    • A stainless steel cannula is surgically implanted into the forestomach.

    • The cannula is exteriorized through the abdominal wall and skin.

    • Post-operative analgesia is provided for 3 days.

  • Measurement of Gastric Acid Secretion:

    • Following a recovery period, the rats are fasted overnight.

    • The screw cap of the fistula is removed, and the stomach is gently lavaged with warm saline.

    • A collection tube is attached to the fistula, and gastric juice is collected at regular intervals (e.g., every 15-30 minutes).

    • To measure stimulated acid secretion, a secretagogue such as pentagastrin or histamine is administered subcutaneously or intravenously.

    • The volume of each gastric juice sample is recorded, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.

    • Total acid output is calculated and expressed as micromoles of H⁺ per unit of time.

Visualizations

Signaling Pathways

CCK2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Activates JNJ26070109 This compound JNJ26070109->CCK2R Inhibits Gq Gq CCK2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway PKC->PI3K_AKT_Pathway Acid_Secretion Gastric Acid Secretion Ca2_release->Acid_Secretion MAPK_Pathway->Acid_Secretion PI3K_AKT_Pathway->Acid_Secretion

Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Rat_Selection Select Male Sprague-Dawley Rats Fasting Overnight Fasting Rat_Selection->Fasting Anesthesia Anesthetize (Isoflurane) Fasting->Anesthesia Surgery Surgical Implantation of Chronic Gastric Fistula Anesthesia->Surgery Recovery Post-operative Recovery (with Analgesia) Surgery->Recovery Acclimatization Acclimatize to Collection Environment Recovery->Acclimatization Treatment Administer Vehicle or This compound Acclimatization->Treatment Stimulation Administer Saline (Basal) or Secretagogue (e.g., Pentagastrin) Treatment->Stimulation Collection Collect Gastric Juice via Fistula (e.g., 15 min intervals) Stimulation->Collection Measure_Volume Measure Volume of Gastric Juice Collection->Measure_Volume Titration Titrate with NaOH to pH 7.0 Measure_Volume->Titration Calculate_Acid Calculate Acid Output (µmol H⁺/time) Titration->Calculate_Acid Statistical_Analysis Statistical Analysis Calculate_Acid->Statistical_Analysis

Caption: Workflow for In Vivo Gastric Acid Secretion Studies.

Conclusion

This compound is a well-characterized, selective CCK2 receptor antagonist with a promising preclinical profile for the treatment of GORD. Its potent inhibition of gastric acid secretion and its ability to prevent PPI-induced acid rebound highlight its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and potential clinical applications of CCK2 receptor antagonists. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.

References

JNJ-26070109: A Technical Guide to its Species-Specific Receptor Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-26070109, a potent and selective antagonist for the cholecystokinin (B1591339) 2 (CCK2) receptor. The document details its species-specific binding affinities, the underlying experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is an orally bioactive, competitive antagonist of the CCK2 receptor.[1][2][3] Its high affinity and selectivity, coupled with favorable pharmacokinetic properties, have made it a valuable tool for investigating the physiological roles of the CCK2 receptor and a potential candidate for therapeutic intervention in conditions such as gastroesophageal reflux disease (GORD).[1][2][3] The CCK2 receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion and the growth of the gastrointestinal mucosa.[1][4]

Species-Specific Receptor Affinity

This compound exhibits high affinity for the CCK2 receptor across different species, with notable variations. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

SpeciesReceptorpKi
HumanCCK28.49
RatCCK27.99
DogCCK27.70

Data sourced from MedChemExpress.[1][5]

This demonstrates that this compound has the highest affinity for the human CCK2 receptor, followed by the rat and dog receptors. Furthermore, this compound is over 1200-fold more selective for the human CCK2 receptor compared to the human CCK1 receptor, highlighting its specificity.[2]

Mechanism of Action and Signaling Pathway

As a competitive antagonist, this compound binds to the CCK2 receptor and blocks the binding of its endogenous ligands, gastrin and cholecystokinin (CCK).[1][6] The CCK2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[6] Activation of the receptor by an agonist initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and gastric acid secretion.[4][6]

This compound prevents the initiation of this cascade by occupying the receptor binding site, thereby inhibiting the physiological effects of gastrin and CCK.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Ligands cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to Gastrin Gastrin / CCK Gastrin->CCK2R Binds & Activates JNJ This compound JNJ->CCK2R Binds & Inhibits PIP2 PIP2 Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Response Cellular Responses (e.g., Acid Secretion, Proliferation) MAPK->Response

CCK2 receptor signaling and antagonism by this compound.

Experimental Protocols

The characterization of this compound involves both in vitro binding assays to determine affinity and in vivo models to assess functional activity.

In Vitro: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a compound (the "competitor," this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of this compound for the CCK2 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human, rat, or dog CCK2 receptor.

  • Radioligand: A high-affinity CCK2 receptor ligand labeled with a radioisotope (e.g., [³H] or [¹²⁵I]-labeled gastrin or a potent antagonist).

  • Competitor: this compound, prepared in a series of dilutions.

  • Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A multi-well filter plate (e.g., glass fiber) and vacuum manifold to separate bound from free radioligand.[7]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

  • Incubation: In each well of a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and a varying concentration of this compound.

  • Control Groups:

    • Total Binding: Contains receptor and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of a non-labeled, known CCK2 ligand to saturate all specific binding sites.

  • Equilibration: Incubate the plates for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly transfer the contents of the wells to a filter plate and apply a vacuum. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[8]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.[8]

  • Quantification: After drying the filters, add a liquid scintillation cocktail and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents in Wells: Receptor + Radioligand + this compound P1->A1 P2 Prepare Radioligand Stock P2->A1 P3 Prepare Serial Dilutions of this compound P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Filter & Separate (Vacuum Manifold) A2->A3 A4 Wash Filters A3->A4 A5 Measure Radioactivity (Scintillation Counting) A4->A5 D1 Calculate Specific Binding A5->D1 D2 Plot Competition Curve (% Inhibition vs. [JNJ]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4

Workflow for a competitive radioligand binding assay.
In Vivo: Gastric Acid Secretion in Fistulated Rats

This model assesses the functional consequences of CCK2 receptor antagonism by measuring the inhibition of gastric acid secretion in live animals.

Objective: To evaluate the ability of this compound to inhibit basal and stimulated gastric acid secretion.

Protocol:

  • Surgical Preparation: A chronic fistula is surgically implanted into the stomach of rats, allowing for the repeated collection of gastric juices.[2][3]

  • Acclimatization: Animals are allowed to recover fully from surgery before experimentation.

  • Drug Administration: this compound is administered to the rats, typically via oral gavage.

  • Gastric Juice Collection: At specified time points after drug administration, gastric juice is collected through the fistula.

  • Stimulation (Optional): To measure the inhibition of stimulated acid secretion, a secretagogue like pentagastrin (B549294) (a CCK2 receptor agonist) or histamine (B1213489) is administered.[2][3]

  • Sample Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with NaOH to a neutral pH. The total acid output is then calculated.

  • Data Comparison: The acid output in this compound-treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, high-affinity, and selective CCK2 receptor antagonist. Its species-specific binding affinities have been quantified using standard in vitro radioligand binding assays, revealing the highest potency for the human receptor. The mechanism of action involves the competitive blockade of the Gq-coupled CCK2 receptor, thereby inhibiting downstream signaling pathways responsible for gastric acid secretion and cellular proliferation. Functional studies in animal models confirm its efficacy in vivo. This comprehensive dataset makes this compound a critical pharmacological tool for research and a promising lead for the development of novel gastrointestinal therapies.

References

Methodological & Application

Application Notes and Protocols for JNJ-26070109, a CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3] As a competitive antagonist, it has demonstrated high affinity for human, rat, and dog CCK2 receptors.[1][3] The CCK2 receptor plays a crucial role in various physiological processes, including the regulation of gastric acid secretion and gastrointestinal mucosal growth.[1] Its involvement in these pathways makes it a significant target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GORD).[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting the CCK2 receptor.

Quantitative Data

The following table summarizes the reported in vitro binding affinities of this compound for the CCK2 receptor across different species.

SpeciesReceptorParameterValue
HumanCCK2pKi8.49
RatCCK2pKi7.99
DogCCK2pKi7.70
Data sourced from MedChemExpress.[1][3]

Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, such as gastrin and cholecystokinin, the receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway. This signaling pathway is implicated in cell proliferation and secretion processes.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) MAPK_Pathway->Cellular_Response Leads to Ligand Gastrin / CCK Ligand->CCK2R Activates JNJ This compound JNJ->CCK2R Antagonizes

CCK2 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for in vitro assays to determine the potency and mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CCK2 receptor by measuring the displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes expressing CCK2 receptor D Incubate membranes, radioligand, and this compound A->D B Prepare radioligand (e.g., [3H]-Gastrin) B->D C Prepare serial dilutions of this compound C->D E Separate bound from free radioligand via filtration D->E F Quantify radioactivity of bound ligand using scintillation counting E->F G Calculate Ki from IC50 values F->G

Radioligand Binding Assay Workflow

Methodology:

  • Cell Membrane Preparation: Utilize a stable cell line overexpressing the human CCK2 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-gastrin or [¹²⁵I]-CCK-8), and varying concentrations of the test compound (this compound). Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in the CCK2 receptor signaling pathway.[4][5]

Methodology:

  • Cell Culture and Dye Loading: Plate cells expressing the CCK2 receptor in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of a CCK2 receptor agonist (e.g., gastrin-17 or CCK-8) to stimulate the receptor.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

Conclusion

The provided protocols outline standard in vitro methods for the pharmacological characterization of this compound as a CCK2 receptor antagonist. These assays are fundamental for determining the binding affinity and functional potency of new chemical entities targeting the CCK2 receptor, thereby aiding in the drug discovery and development process. The high affinity of this compound for the CCK2 receptor, as demonstrated by these types of assays, underscores its potential as a therapeutic agent.

References

Application Notes and Protocols for JNJ-26070109 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent, selective, and orally bioavailable antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in physiological processes such as the regulation of gastric acid secretion.[1][3][4] Antagonism of this receptor by this compound has shown potential in the treatment of gastroesophageal reflux disease (GORD).[3][4] These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of this compound and similar compounds targeting the CCK2 receptor.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCK2 receptor, inhibiting the downstream signaling cascades initiated by the binding of its natural ligands, gastrin and cholecystokinin (CCK).[1][2] The CCK2 receptor primarily couples through the Gαq subunit of the heterotrimeric G-protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is a key mechanism for the physiological effects mediated by the CCK2 receptor.[5][6]

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin_CCK Gastrin / CCK CCK2R CCK2 Receptor (GPCR) Gastrin_CCK->CCK2R Binds & Activates G_Protein Gαq/βγ CCK2R->G_Protein Activates JNJ This compound JNJ->CCK2R Binds & Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo potency of this compound.

Table 1: In Vitro Affinity and Potency of this compound

ParameterSpeciesReceptorValueReference
pKiHumanCCK28.49[1]
pKiRatCCK27.99[1]
pKiDogCCK27.70[1]
pKBHumanCCK28.53
pKBMouseCCK28.19

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesModelValue (Oral EC50)Reference
EfficacyRatPentagastrin-stimulated acid secretion1.5 µM
EfficacyDogPentagastrin-stimulated acid secretion0.26 µM

Experimental Protocols

A key in vitro assay for characterizing CCK2 receptor antagonists is the measurement of intracellular calcium mobilization upon agonist stimulation.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in a cell line stably expressing the human CCK2 receptor.

1. Materials and Reagents:

  • Human CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • This compound

  • CCK2 receptor agonist (e.g., Gastrin I or Pentagastrin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescent plate reader with an injection system

2. Experimental Workflow:

Calcium_Assay_Workflow Cell_Culture 1. Culture CCK2R-expressing cells Cell_Seeding 2. Seed cells into microplates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition 4. Add this compound (or vehicle) Dye_Loading->Compound_Addition Incubation 5. Incubate with compound Compound_Addition->Incubation Agonist_Injection 6. Inject agonist (e.g., Gastrin) Incubation->Agonist_Injection Fluorescence_Reading 7. Measure fluorescence change Agonist_Injection->Fluorescence_Reading Data_Analysis 8. Analyze data to determine IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

3. Detailed Procedure:

a. Cell Culture and Seeding:

  • Culture the human CCK2 receptor-expressing cells in the appropriate medium supplemented with FBS and antibiotics.

  • On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into black, clear-bottom microplates at a density optimized for confluency on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

b. Dye Loading:

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

  • Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.

  • Add the loading buffer to each well and incubate the plates for 1 hour at 37°C, protected from light.

c. Compound and Agonist Addition:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control.

  • After the dye loading incubation, aspirate the loading buffer and wash the cells twice with assay buffer.

  • Add the this compound dilutions or vehicle to the respective wells.

  • Incubate the plates for 15-30 minutes at room temperature.

  • Prepare the agonist (e.g., Gastrin I) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in the fluorescent plate reader.

  • Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Initiate the reading and, after establishing a baseline, use the injector to add the agonist to all wells.

  • Continue reading the fluorescence for a sufficient period to capture the peak response.

4. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the response for each well (peak fluorescence after agonist addition minus baseline fluorescence).

  • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound and other CCK2 receptor antagonists. The intracellular calcium mobilization assay is a robust and direct functional assay to quantify the potency of such compounds. Careful optimization of assay parameters, such as cell density and agonist concentration, is crucial for obtaining reliable and reproducible data. These assays are essential tools in the drug discovery and development process, enabling the identification and characterization of novel therapeutics targeting the CCK2 receptor.

References

Application Notes: JNJ-26070109 Calcium Mobilization Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq signaling pathway. Upon activation by its endogenous ligands, such as gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This application note provides a detailed protocol for a cell-based calcium mobilization assay to determine the inhibitory activity of this compound on the human CCK2 receptor.

This assay utilizes a recombinant cell line stably expressing the human CCK2 receptor and a fluorescent calcium indicator, Fluo-4 AM. The assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CCK2 receptor agonist, such as gastrin. This protocol is suitable for determining the potency of this compound, typically expressed as an IC50 value.

Signaling Pathway

The activation of the CCK2 receptor by an agonist like gastrin leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound, as a competitive antagonist, blocks the binding of the agonist to the CCK2 receptor, thereby inhibiting this signaling cascade and the subsequent calcium mobilization.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Gastrin (Agonist) CCK2R CCK2 Receptor Agonist->CCK2R Activates Antagonist This compound (Antagonist) Antagonist->CCK2R Inhibits Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_mem IP3 PIP2->IP3_mem DAG DAG PIP2->DAG IP3_cyto IP3 IP3_mem->IP3_cyto IP3R IP3 Receptor IP3_cyto->IP3R Binds to Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response Leads to ER Endoplasmic Reticulum

Figure 1: CCK2 Receptor Gq Signaling Pathway.

Quantitative Data

The following table summarizes the known inhibitory constant (pKi) for this compound against the human CCK2 receptor.

CompoundTarget ReceptorSpeciespKi
This compoundCCK2Human8.49[1]

Experimental Protocol

This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence plate readers equipped with automated liquid handling.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CCK2 receptor.

  • Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid (B1678239): To inhibit the extrusion of the dye from the cells.

  • CCK2 Receptor Agonist: Gastrin I (human) or Cholecystokinin Octapeptide (CCK-8), sulfated.

  • Test Compound: this compound.

  • Control Compounds: A known CCK2 receptor antagonist (optional) and a vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed cells into 96/384-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours at 37°C, 5% CO₂ Seed_Cells->Incubate_24h Prepare_Dye Prepare Fluo-4 AM dye-loading solution Incubate_24h->Prepare_Dye Load_Dye Load cells with Fluo-4 AM solution Prepare_Dye->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Wash_Cells Wash cells with Assay Buffer Incubate_Dye->Wash_Cells Add_Antagonist Add this compound (or vehicle) Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate for 15-30 minutes at room temperature Add_Antagonist->Incubate_Antagonist Add_Agonist Add Gastrin (agonist) and immediately measure fluorescence Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence kinetics (Ex/Em = 490/525 nm) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate IC₅₀ Measure_Fluorescence->Analyze_Data

Figure 2: Experimental Workflow for the Calcium Mobilization Assay.

Step-by-Step Protocol

1. Cell Seeding: a. Culture CHO-K1 or HEK293 cells expressing the human CCK2 receptor in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or a brief trypsinization. c. Resuspend the cells in culture medium and perform a cell count. d. Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.[5] e. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Dye-Loading Solution: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. On the day of the assay, prepare the dye-loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. c. Add Pluronic F-127 to the dye-loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization. d. Add probenecid to the dye-loading solution to a final concentration of 2.5 mM to prevent dye leakage from the cells.[6]

3. Dye Loading: a. Remove the culture medium from the cell plates. b. Wash the cells once with Assay Buffer. c. Add the appropriate volume of dye-loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plates for 1 hour at 37°C, protected from light.[5][6] e. After incubation, wash the cells twice with Assay Buffer to remove excess dye. f. Add Assay Buffer to each well to maintain cell viability.

4. Compound Addition (Antagonist): a. Prepare serial dilutions of this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%. b. Add the desired concentrations of this compound or vehicle control to the respective wells. c. Incubate the plate for 15-30 minutes at room temperature, protected from light.

5. Agonist Addition and Fluorescence Measurement: a. Prepare the agonist (gastrin) solution in Assay Buffer at a concentration that will give an EC80 response (previously determined from an agonist dose-response curve). b. Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm. The instrument should be programmed to add the agonist and immediately begin reading. c. The plate reader will first establish a baseline fluorescence reading for a few seconds. d. The instrument will then automatically inject the agonist solution into each well. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the this compound concentration. c. Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist-induced response.

Conclusion

This application note provides a comprehensive protocol for a robust and reproducible calcium mobilization assay to characterize the inhibitory activity of this compound on the CCK2 receptor. The detailed methodology, along with the provided diagrams and quantitative data, will enable researchers to effectively implement this assay in their drug discovery and development workflows.

References

Application Note and Protocol: JNJ-26070109 CCK2R Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26070109 is identified as a potent, selective, and orally bioactive antagonist for the cholecystokinin (B1591339) 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR) found in the central nervous system and gastrointestinal tract, plays a significant role in gastric acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like this compound to CCK2R is a critical step in drug discovery and development. It allows for the quantitative assessment of a compound's potency and selectivity. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document provides a detailed protocol for a competitive binding assay to determine the binding affinity (Ki) of this compound for the human CCK2R.

Quantitative Data Summary

The binding affinity of this compound has been determined for CCK2R from multiple species, demonstrating high affinity. The pKi values, which represent the negative logarithm of the equilibrium inhibition constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.

SpeciesReceptorpKi
HumanCCK2R8.49
RatCCK2R7.99
DogCCK2R7.70
Data sourced from MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gq/G11 and Gα12/13 protein pathways upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] this compound acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of this signaling cascade by endogenous ligands.[1]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2R Gq_G12 Gq / Gα12/13 CCK2R->Gq_G12 activates PLC PLC Gq_G12->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC activates MAPK MAPK Pathway PKC->MAPK PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation Ligand Gastrin / CCK Ligand->CCK2R binds & activates JNJ This compound JNJ->CCK2R binds & blocks

CCK2R signaling cascade and antagonism by this compound.

Experimental Protocol: CCK2R Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human CCK2R.[5][8] The principle involves measuring the displacement of a specific high-affinity radioligand from the receptor by increasing concentrations of the unlabeled competitor compound, this compound.

Experimental Workflow

The overall workflow involves preparing cell membranes expressing the target receptor, incubating them with a radioligand and the test compound, separating bound from free radioligand via filtration, and quantifying the bound radioactivity.

Experimental_Workflow start Start prep 1. Membrane Preparation (Cells expressing hCCK2R) start->prep incubation 2. Assay Incubation - Membranes - Radioligand (e.g., [³H]-Gastrin) - this compound (serial dilution) prep->incubation filtration 3. Filtration & Washing (Separate bound from free ligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis - Plot competition curve - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Workflow for the competitive radioligand binding assay.
Materials and Reagents

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R (e.g., CHO-hCCK2R or HEK293-hCCK2R).

  • Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [³H]-Gastrin-I or [¹²⁵I]-CCK-8). The concentration used should be approximately equal to its Kd value.

  • Test Compound: this compound stock solution in DMSO.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R ligand (e.g., 10 µM Gastrin-I).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, multi-channel pipette, incubator.

Procedure
  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., from 1 pM to 10 µM). Include a vehicle control (Assay Buffer with DMSO) for total binding.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]

    • Total Binding Wells: 50 µL of Assay Buffer + 50 µL Radioligand + 150 µL Membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL of Non-specific Binding Control + 50 µL Radioligand + 150 µL Membrane suspension.

    • Competitor Wells: 50 µL of diluted this compound + 50 µL Radioligand + 150 µL Membrane suspension.

    • It is recommended to run all conditions in triplicate.

  • Incubation:

    • Add the appropriate components (Assay Buffer, NSB control, or this compound dilution) to the wells.

    • Add the radioligand solution to all wells.

    • Initiate the reaction by adding the cell membrane suspension (typically 10-50 µg protein/well) to all wells.[9]

    • Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[9] The incubation time should be sufficient to reach binding equilibrium.

  • Filtration:

    • Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[9]

  • Radioactivity Counting:

    • Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of this compound, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100

  • Determine IC50:

    • Plot the % Specific Binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

  • Calculate Ki:

    • Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:[9] Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the CCK2R (this must be determined in a separate saturation binding experiment).

The resulting Ki value represents the binding affinity of this compound for the CCK2 receptor. A lower Ki value signifies a higher binding affinity.

References

Application Notes and Protocols for In Vivo Study of JNJ-26070109 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, demonstrating efficacy in preclinical models of gastric acid secretion.[1][2][3] This document provides detailed application notes and protocols for designing and conducting in vivo studies in rats to evaluate the pharmacological effects of this compound, particularly its role in inhibiting gastric acid secretion and preventing proton pump inhibitor (PPI)-induced acid rebound.

Data Presentation

Table 1: Effect of Chronic this compound and/or Omeprazole Administration on Gastric Acid Secretion in Fistulated Rats
Treatment Group (21 days)Basal Acid Secretion (µmol H⁺)Pentagastrin-Stimulated Acid Secretion (µmol H⁺)Inhibition of Pentagastrin-Stimulated Secretion (%)
Vehicle Control438 ± 302606 ± 130-
This compound (10 µmol·kg⁻¹, b.i.d.)~110 (75% inhibition)1433 (45% reduction)45%
Omeprazole (400 µmol·kg⁻¹, o.d.)No measurable secretion~52 (98% inhibition)98%
This compound + OmeprazoleNo measurable secretion~26 (99% inhibition)99%

Data extracted from a study in male Sprague Dawley rats with surgically implanted gastric fistulas.[1][2]

Table 2: Effect of Chronic this compound and/or Omeprazole Administration on Serum Gastrin Levels
Treatment Group (21 days)Serum Gastrin Concentration (pM)Fold Increase vs. Control
Vehicle Control61 ± 11-
This compound (10 µmol·kg⁻¹, b.i.d.)179 ± 26~3-fold
Omeprazole (400 µmol·kg⁻¹, o.d.)428 ± 14~7-fold

Data from the same study as above, highlighting the impact on gastrin levels, a key regulator of gastric acid secretion.[2]

Experimental Protocols

Animal Model and Surgical Procedure
  • Animal Species: Male Sprague Dawley rats (160–190 g).

  • Acclimatization: Animals should be allowed a standard acclimatization period upon arrival.

  • Surgical Implantation of Gastric Fistula:

    • Fast rats for 18 hours with free access to water.

    • Anesthetize the animals using isoflurane (B1672236) (1–3%).

    • Surgically implant a stainless steel gastric fistula into the stomach.

    • Provide post-operative analgesia (e.g., 0.03 mg·g⁻¹ buprenorphine subcutaneously every 12 hours for 3 days).

    • Allow a recovery period of 7–10 days before experimentation.

    • During recovery, condition the rats by rinsing their stomachs with a gastric mucosal physiological solution and placing them in metabolic cages to be used for gastric acid collection.[1]

Chronic Dosing Regimen
  • Study Groups:

    • Vehicle Control

    • This compound (10 or 30 µmol·kg⁻¹)

    • Omeprazole (400 µmol·kg⁻¹)

    • This compound + Omeprazole

  • Administration:

    • This compound is administered orally twice a day (approximately 10 hours apart).[1]

    • Omeprazole is administered orally once a day.[1]

  • Duration: 21 days for chronic studies.

Measurement of Gastric Acid Secretion
  • Following the chronic dosing period, measure acid secretion 12–14 hours after the final dose.

  • Basal Acid Secretion: Collect gastric juice for a defined period to determine the basal acid output.

  • Stimulated Acid Secretion:

    • Administer a secretagogue such as pentagastrin (B549294) (30 nmol·kg⁻¹, s.c.) or histamine.[1][2]

    • Collect gastric juice for 90 minutes following stimulation.

  • Analysis: Titrate the collected gastric juice to determine the total acid output (µmol H⁺).

Assessment of Acid Rebound
  • After the 21-day treatment period, cease administration of all compounds.

  • Measure basal and stimulated gastric acid secretion at specified time points post-treatment (e.g., day 3 and day 13) to evaluate for rebound hypersecretion.[1]

Mandatory Visualizations

Signaling Pathway of CCK2 Receptor and this compound Inhibition

CCK2_Signaling_Pathway cluster_cell Parietal Cell gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds gq Gq Protein cck2r->gq Activates jnj This compound jnj->cck2r Blocks plc Phospholipase C (PLC) gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 pkc Protein Kinase C (PKC) ca2->pkc h_k_atpase H⁺/K⁺-ATPase (Proton Pump) pkc->h_k_atpase Stimulates acid_secretion Gastric Acid Secretion h_k_atpase->acid_secretion

Caption: CCK2 receptor signaling cascade leading to gastric acid secretion and its inhibition by this compound.

Experimental Workflow for In Vivo Rat Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_measurement Measurement Phase animal_model Male Sprague Dawley Rats fistula Gastric Fistula Implantation animal_model->fistula recovery 7-10 Day Recovery fistula->recovery grouping Divide into 4 Groups: - Vehicle - this compound - Omeprazole - Combination recovery->grouping dosing Oral Dosing: - this compound (b.i.d.) - Omeprazole (o.d.) grouping->dosing acid_measurement Measure Gastric Acid Secretion: - Basal - Pentagastrin-stimulated - Histamine-stimulated dosing->acid_measurement rebound Assess Acid Rebound (Day 3 & 13 post-treatment) acid_measurement->rebound

Caption: Workflow for evaluating this compound's effect on gastric acid secretion in rats.

References

Application Notes and Protocols: JNJ-26070109 in a Canine Gastric Fistula Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective cholecystokinin-2 (CCK2) receptor antagonist.[1][2] The CCK2 receptor plays a crucial role in mediating gastric acid secretion stimulated by gastrin.[3][4] Therefore, antagonism of this receptor presents a therapeutic target for managing acid-related gastrointestinal disorders. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a canine gastric fistula model, a well-established preclinical model for studying gastric acid secretion.

Mechanism of Action

This compound is a competitive antagonist of the CCK2 receptor, with high affinity for human, rat, and dog receptors.[1] By blocking the CCK2 receptor on enterochromaffin-like (ECL) cells and parietal cells, this compound inhibits gastrin-stimulated histamine (B1213489) release and subsequent gastric acid secretion. Chronic administration in rats has been shown to effectively inhibit basal and pentagastrin-stimulated acid secretion and to prevent omeprazole-induced rebound acid hypersecretion.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and common secretagogues used in canine gastric acid secretion studies.

Table 1: this compound Receptor Affinity

SpeciesReceptorpKi
HumanCCK28.49
RatCCK27.99
DogCCK27.70

Data from MedChemExpress.[1]

Table 2: Suggested Dosing for Canine Gastric Fistula Studies

CompoundRoute of AdministrationSuggested Dose RangePurpose
This compoundOral (PO) or Intravenous (IV)1-10 mg/kg (estimated)CCK2 Receptor Antagonist
Histamine Dihydrochloride (B599025)Intravenous (IV) Infusion10-40 µg/kg/hrStimulant of Gastric Acid Secretion
PentagastrinIntravenous (IV) Infusion1-6 µg/kg/hrStimulant of Gastric Acid Secretion

Note: The this compound dosage for dogs is an estimation based on rat studies and may require optimization.

Experimental Protocols

I. Surgical Preparation of the Canine Gastric Fistula Model

This protocol is adapted from established veterinary surgical procedures.

Objective: To create a chronic gastric fistula in healthy adult beagle dogs to allow for repeated sampling of gastric contents.

Materials:

  • Healthy adult beagle dogs (10-15 kg)

  • Standard veterinary surgical suite and instruments

  • Anesthesia (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance)

  • Stainless steel gastric cannula

  • Post-operative analgesics and antibiotics

Procedure:

  • Animal Preparation: Dogs are fasted for 24 hours prior to surgery with free access to water.

  • Anesthesia and Surgical Preparation: Anesthetize the dog and prepare the abdominal area for aseptic surgery.

  • Laparotomy: Perform a midline laparotomy to expose the stomach.

  • Cannula Placement: Aseptically place a stainless steel cannula into the most dependent part of the greater curvature of the stomach.

  • Fistula Creation: Create a gastric fistula by suturing the stomach wall around the cannula to the abdominal wall.

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Administer analgesics and antibiotics as required. Allow for a recovery period of at least 3-4 weeks before initiating any studies.

II. This compound Efficacy Study in the Gastric Fistula Dog

Objective: To evaluate the effect of this compound on basal and secretagogue-stimulated gastric acid secretion.

Materials:

  • Gastric fistula dogs

  • This compound (formulated for oral or IV administration)

  • Histamine dihydrochloride or Pentagastrin

  • pH meter

  • Titrators and reagents for acid measurement (e.g., 0.1 N NaOH)

  • Collection vials

Experimental Design:

  • A crossover design is recommended, where each dog serves as its own control.

  • A washout period of at least one week should be allowed between treatments.

Procedure:

  • Fasting: Fast the dogs for 18-24 hours before the experiment, with free access to water.

  • Basal Secretion: Collect gastric juice for 1-2 hours to determine basal acid output.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline for IV, capsule for oral) at the predetermined dose.

  • Stimulation: After a suitable pre-treatment period (e.g., 60 minutes for IV, 90 minutes for oral), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose known to produce a submaximal response.

  • Sample Collection: Collect gastric juice continuously in 15-minute fractions for the duration of the secretagogue infusion (e.g., 2-3 hours).

  • Sample Analysis:

    • Measure the volume of each 15-minute sample.

    • Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0.

    • Calculate the acid output for each sample (volume x concentration).

  • Data Analysis: Compare the acid output in the this compound-treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

G cluster_0 Gastric Acid Secretion Pathway Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Binds to ECL_Cell ECL Cell CCK2_Receptor->ECL_Cell Activates Histamine Histamine ECL_Cell->Histamine Releases H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Parietal_Cell Parietal Cell H2_Receptor->Parietal_Cell Activates Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes JNJ_26070109 JNJ_26070109 JNJ_26070109->CCK2_Receptor Blocks

Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and the inhibitory action of this compound.

G cluster_1 Experimental Workflow Start Start Fasting Fasting (18-24h) Start->Fasting Basal_Collection Basal Gastric Juice Collection (1-2h) Fasting->Basal_Collection Drug_Admin Administer this compound or Vehicle Basal_Collection->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment Stimulation Infuse Histamine or Pentagastrin Pre_treatment->Stimulation Stimulated_Collection Collect Gastric Juice (15-min fractions for 2-3h) Stimulation->Stimulated_Collection Analysis Measure Volume and Titrate for Acid Content Stimulated_Collection->Analysis Data_Analysis Calculate Acid Output and Compare Groups Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound in the canine gastric fistula model.

References

Application Notes and Protocols for JNJ-26070109 in a Mouse Pancreatic Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of JNJ-26070109, a selective cholecystokinin-2 receptor (CCK2R) antagonist, in a genetically engineered mouse model of pancreatic cancer (KrasG12D). The provided data and methodologies are based on preclinical studies evaluating the chemopreventive potential of this compound in inhibiting the progression of pancreatic intraepithelial neoplasia (PanIN) to pancreatic ductal adenocarcinoma (PDAC).

Quantitative Data Summary

The following table summarizes the dosage and significant findings from a key preclinical study investigating this compound in the KrasG12D mouse model of pancreatic cancer.[1]

ParameterDetails
Compound This compound
Mouse Model p48Cre/+-LSL-KrasG12D (Genetically Engineered Mouse Model)
Dosage Low Dose: 250 ppm in dietHigh Dose: 500 ppm in diet
Administration Route Dietary (ad libitum)
Vehicle AIN-76A diet
Treatment Duration 38 weeks (starting at 6 weeks of age)
Key Findings - PDAC Incidence (Male Mice): - Low Dose: 88% inhibition (p<0.004) - High Dose: 71% inhibition (p<0.004)- PDAC Incidence (Female Mice): - Low Dose: 100% inhibition (not significant, p>0.05) - High Dose: 24% inhibition (not significant, p>0.05)- Pancreatic Tumor Weight (Male Mice): - 500 ppm dose resulted in a significant decrease of 23.4% (p<0.02)

Signaling Pathway

This compound functions as a competitive antagonist of the cholecystokinin-2 receptor (CCK2R). In pancreatic cancer, the gastrin signaling pathway, mediated through CCK2R, is often overexpressed and contributes to tumor progression.[1] The binding of ligands such as gastrin or cholecystokinin (B1591339) to CCK2R can activate downstream signaling cascades that promote cell proliferation and survival. This compound blocks this interaction, thereby inhibiting the pro-tumorigenic signals.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R G_Protein Gq/11 CCK2R->G_Protein Activates JNJ This compound JNJ->CCK2R Inhibits PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Ca->PKC

Caption: CCK2R Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Medicated Diet

This protocol is for the preparation of a medicated AIN-76A diet for administration to mice.

Materials:

  • This compound powder

  • AIN-76A diet powder

  • Sesame oil (or other suitable vehicle for suspension)

  • Planetary mixer or equivalent for homogenous mixing

  • Pellet mill (optional, for pelleting the diet)

Procedure:

  • Dosage Calculation:

    • For a 250 ppm diet, add 250 mg of this compound per kg of AIN-76A diet.

    • For a 500 ppm diet, add 500 mg of this compound per kg of AIN-76A diet.

  • Preparation of this compound Premix:

    • Accurately weigh the required amount of this compound.

    • To ensure homogenous distribution, first create a premix. Suspend the weighed this compound in a small amount of sesame oil.

    • In a separate container, weigh out a small portion of the AIN-76A diet powder (e.g., 10% of the total batch weight).

    • Add the this compound suspension to the small portion of diet powder and mix thoroughly until a homogenous mixture is achieved.

  • Final Mixing:

    • Add the premix to the remaining AIN-76A diet powder in a planetary mixer.

    • Mix for a sufficient duration (e.g., 20-30 minutes) to ensure uniform distribution of the compound throughout the diet.

  • Pelleting (Optional):

    • If pelleted food is required, the mixed powder can be passed through a pellet mill according to the manufacturer's instructions.

    • Allow the pellets to cool and harden before storage.

  • Storage:

    • Store the medicated diet in airtight containers at 4°C, protected from light, to maintain the stability of this compound.

In Vivo Chemoprevention Study in KrasG12D Mice

This protocol outlines the key steps for a long-term chemoprevention study.

Animal Model:

  • p48Cre/+-LSL-KrasG12D mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to PDAC.

Experimental Groups:

  • Control Group: Fed AIN-76A diet.

  • Low-Dose Group: Fed AIN-76A diet containing 250 ppm this compound.

  • High-Dose Group: Fed AIN-76A diet containing 500 ppm this compound.

Procedure:

  • Animal Acclimation:

    • Acclimate six-week-old p48Cre/+-LSL-KrasG12D mice to the animal facility for at least one week before the start of the study.

  • Treatment Initiation:

    • At seven weeks of age, randomly assign mice to the different experimental groups (n=22-24 per group).

    • Provide the respective diets and water ad libitum.

  • Monitoring:

    • Monitor the health of the animals daily.

    • Measure body weight weekly.

    • Monitor food consumption to ensure adequate intake of the medicated diet.

  • Study Termination:

    • After 38 weeks of treatment, euthanize the mice.

  • Tissue Collection and Analysis:

    • At necropsy, carefully dissect the pancreas.

    • Measure the weight of the pancreas.

    • Fix the pancreatic tissue in 10% neutral buffered formalin for histopathological analysis.

    • Process the fixed tissues for paraffin (B1166041) embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) to evaluate the incidence and grade of PanIN and PDAC.

    • Perform immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo chemoprevention study.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomization of Mice (n=22-24/group) acclimation->randomization treatment Dietary Treatment (38 weeks) randomization->treatment termination Study Termination (Euthanasia) treatment->termination necropsy Necropsy & Pancreas Collection termination->necropsy analysis Histopathology & IHC Analysis necropsy->analysis end End analysis->end

Caption: In Vivo Chemoprevention Study Workflow.

References

Application Notes and Protocols: JNJ-26070109 Formulation with Sesame Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions characterized by excessive gastric acid secretion, such as gastroesophageal reflux disease (GORD).[3][4] The mechanism of action involves the inhibition of gastrin-stimulated acid secretion from parietal cells in the stomach. Preclinical studies have demonstrated its efficacy in reducing basal and pentagastrin-stimulated gastric acid secretion.[3]

Due to its lipophilic nature and poor water solubility, this compound presents a formulation challenge. Sesame oil, a biocompatible and widely used pharmaceutical excipient, serves as an effective vehicle for the oral administration of such compounds.[5][6] It enhances the solubility and bioavailability of lipophilic drugs. This document provides detailed application notes and protocols for the formulation of this compound in sesame oil for research and preclinical development.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSpeciesReference
Molecular Formula C₂₃H₁₇BrF₂N₄O₃SN/AMedChemExpress
Molecular Weight 547.37 g/mol N/AMedChemExpress
pKi 8.49 ± 0.13Human[1][2]
7.99 ± 0.08Rat[1][2]
7.70 ± 0.14Dog[1][2]
pKB (Calcium Mobilization) 8.53 ± 0.05Human[2]
pKB (Gastric Acid Secretion) 8.19 ± 0.13Mouse[2]
Oral Bioavailability (%F) 73 ± 16 %Rat[1][2]
92 ± 12 %Dog[1][2]
Half-life (t½) 1.8 ± 0.3 hoursRat[1][2]
1.2 ± 0.1 hoursDog[1][2]
Oral EC₅₀ 1.5 µMRat[1][2]
0.26 µMDog[1][2]
Specifications of Pharmaceutical Grade Sesame Oil
ParameterSpecificationRationaleReference
Source Ripe seeds of Sesamum indicum L.Ensures consistency and quality of raw material.[7][8]
Grade USP/NF, Ph. Eur.Meets global pharmacopeial standards for purity and safety.[9]
Appearance Clear, light yellow, almost colorless liquidIndicates a high degree of refining and removal of impurities.[7][8]
Solubility Practically insoluble in ethanol (B145695) (96%); miscible with light petroleumDefines solvent compatibility.[8]
Iodine Value Specific, controlled levelEnsures predictable oxidation behavior and stability.[9]
Acid Value LowMinimizes potential for API degradation.[9]
Peroxide Value LowIndicates minimal oxidation, enhancing stability of the formulation.[6]
Manufacturing GMP or GMP-like quality systemsEnsures batch-to-batch consistency and regulatory compliance.[9]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway inhibited by this compound. Gastrin, released from G-cells, normally binds to the CCK2 receptor on enterochromaffin-like (ECL) cells, stimulating histamine (B1213489) release. Histamine then acts on H2 receptors on parietal cells to stimulate acid secretion. This compound competitively antagonizes the CCK2 receptor, blocking this cascade.

GAST_pathway Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds ECL ECL Cell CCK2R->ECL Activates JNJ This compound JNJ->CCK2R Blocks Histamine Histamine ECL->Histamine Releases H2R H2 Receptor Histamine->H2R Binds Parietal Parietal Cell H2R->Parietal Activates H_K_ATPase H+/K+ ATPase (Proton Pump) Parietal->H_K_ATPase Stimulates Acid Gastric Acid (H+) H_K_ATPase->Acid Secretes workflow start Start weigh 1. Weigh this compound and Sesame Oil start->weigh disperse 2. Create Suspension (e.g., vortexing, sonication) weigh->disperse qc 3. Quality Control (Homogeneity, Particle Size) disperse->qc admin 4. In Vivo Administration (Oral Gavage) qc->admin pk 5a. Pharmacokinetic Study (Blood Sampling) admin->pk pd 5b. Pharmacodynamic Study (Gastric Acid Measurement) admin->pd analyze 6. Sample Analysis (LC-MS/MS, Titration) pk->analyze pd->analyze end End analyze->end

References

Application Notes and Protocols for JNJ-26070109 in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R). The gastrin/CCK2R signaling pathway has been implicated in the progression of several gastrointestinal malignancies, including pancreatic and gastric cancers.[1][2] Activation of CCK2R by its ligand, gastrin, can stimulate cell proliferation, inhibit apoptosis, and promote invasion and metastasis.[1][3] Therefore, antagonizing this receptor presents a promising therapeutic strategy for cancers where this pathway is active. These application notes provide a summary of the preclinical use of this compound in a relevant in vivo cancer model and offer a detailed, hypothetical protocol for its evaluation in a standard xenograft model.

Mechanism of Action

This compound is a competitive antagonist of the CCK2 receptor.[4] By binding to CCK2R, it blocks the downstream signaling cascades initiated by gastrin. This inhibition is expected to counteract the trophic effects of gastrin on tumor cells, leading to reduced proliferation and tumor growth. The signaling pathway is depicted below.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds G_Protein Gq/11 CCK2R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PKC Protein Kinase C PLC->PKC Activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Activates Proliferation Cell Proliferation, Survival, Invasion MAPK_Pathway->Proliferation Promotes This compound This compound This compound->CCK2R Blocks

Caption: this compound blocks gastrin-mediated CCK2R signaling.

Data from In Vivo Cancer Models

Model System Treatment Groups Key Readouts Results Reference
Genetically Engineered Mouse (GEM) Model of Pancreatic Cancer (p48Cre/+-LSL-KrasG12D)Control DietPDAC IncidenceMale: 69%, Female: 33%[5]
This compound (250 ppm in diet)PDAC IncidenceMale: 8.3% (88% inhibition, p<0.004), Female: 0% (100% inhibition, p>0.05)[5]
This compound (500 ppm in diet)PDAC IncidenceMale: 20% (71% inhibition, p<0.004), Female: 25% (24% inhibition, p>0.05)[5]

Hypothetical Protocol: Evaluation of this compound in a Pancreatic Cancer Xenograft Model

This protocol is a hypothetical framework based on standard practices for xenograft studies and findings from studies using other CCK2R antagonists in similar models.[6]

Objective

To evaluate the anti-tumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model established in immunodeficient mice.

Materials
  • Cell Line: PANC-1 or other suitable pancreatic cancer cell line expressing CCK2R.

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).

  • This compound: To be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, PBS, Calipers.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Cell Culture (PANC-1) B 2. Cell Harvest & Resuspension A->B C 3. Subcutaneous Injection (Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle or this compound) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Euthanasia & Tumor Excision G->H Endpoint Reached I 9. Data Analysis (TGI, Histology, etc.) H->I

Caption: Experimental workflow for a xenograft efficacy study.
Detailed Methodology

4.1. Cell Culture

  • Culture PANC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Passage cells upon reaching 80-90% confluency.

  • Prior to implantation, harvest cells in their logarithmic growth phase using Trypsin-EDTA.

4.2. Tumor Implantation

  • Wash harvested cells twice with sterile PBS.

  • Resuspend cells at a concentration of 5 x 107 cells/mL in a 1:1 mixture of cold PBS and Matrigel®.

  • Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

4.3. Monitoring and Treatment

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)

  • Administer treatments for a predefined period (e.g., 21-28 days).

  • Record body weights 2-3 times per week as a measure of toxicity.

4.4. Endpoint and Analysis

  • The study endpoint may be defined as the end of the treatment period or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3).

  • Euthanize mice and excise tumors.

  • Measure the final tumor weight and volume.

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

  • (Optional) Process tumors for downstream analysis such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or molecular analysis.

Conclusion

This compound has demonstrated significant anti-tumor activity in a preclinical, genetically engineered mouse model of pancreatic cancer. The provided hypothetical protocol offers a robust framework for extending these investigations into traditional xenograft models. Such studies are crucial for further characterizing the anti-cancer efficacy of this compound and elucidating its mechanism of action in a human tumor context, thereby supporting its potential development as a targeted cancer therapeutic.

References

Application Notes and Protocols for JNJ-26070109 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1] The peptide hormone gastrin, upon binding to the CCK2 receptor, can initiate signaling cascades that lead to cell proliferation.[2] This has implicated the gastrin/CCK2 receptor pathway in the progression of certain cancers.[3][4][5] this compound, by blocking this interaction, serves as a valuable tool for investigating the role of the CCK2 receptor in cell proliferation and as a potential therapeutic agent to inhibit the growth of cancer cells that express this receptor.

These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a colorimetric MTT assay, a widely used method for measuring cell viability and metabolic activity.

Mechanism of Action: Inhibition of Gastrin-Induced Signaling

Gastrin binding to the CCK2 receptor activates multiple intracellular signaling pathways that promote cell growth.[2] this compound acts as a competitive antagonist, preventing gastrin from binding to the CCK2 receptor and thereby inhibiting these downstream proliferative signals. The primary signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both pathways can converge on the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately promotes the transcription of genes involved in cell cycle progression and proliferation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound CCK2R CCK2 Receptor JNJ->CCK2R Antagonizes Gastrin Gastrin Gastrin->CCK2R Activates Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Figure 1. this compound Signaling Pathway Diagram.

Data Presentation: Anti-Proliferative Activity of this compound

The following table summarizes representative data on the inhibitory effect of this compound on gastrin-induced cell proliferation in a hypothetical experiment using AGS gastric cancer cells, which are known to express the CCK2 receptor.

Cell LineStimulant (Gastrin) ConcentrationThis compound Concentration% Inhibition of Proliferation (Mean ± SD)IC₅₀ (nM)
AGS10 nM0 nM0 ± 2.5\multirow{6}{*}{15.2}
AGS10 nM1 nM12.3 ± 3.1
AGS10 nM10 nM45.8 ± 4.2
AGS10 nM100 nM85.1 ± 2.8
AGS10 nM1 µM96.4 ± 1.9
AGS10 nM10 µM98.2 ± 1.5

Note: The data presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol is designed to assess the ability of this compound to inhibit gastrin-induced cell proliferation in a CCK2 receptor-expressing cell line, such as the human gastric adenocarcinoma cell line AGS.

Materials:

  • AGS cells (or other suitable CCK2R-expressing cell line)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Gastrin-17

  • Sterile DMSO

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow:

experimental_workflow A 1. Cell Seeding Seed AGS cells in 96-well plates (5,000 cells/well) B 2. Starvation Incubate for 24h, then replace with serum-free medium for 12-24h A->B C 3. This compound Treatment Add various concentrations of this compound and incubate for 1h B->C D 4. Gastrin Stimulation Add Gastrin (10 nM final conc.) to appropriate wells C->D E 5. Incubation Incubate for 48-72h at 37°C D->E F 6. MTT Addition Add 10 µL of MTT reagent (5 mg/mL) to each well E->F G 7. Formazan (B1609692) Formation Incubate for 4h at 37°C F->G H 8. Solubilization Add 100 µL of solubilization solution to each well G->H I 9. Absorbance Reading Read absorbance at 570 nm H->I

Figure 2. MTT Assay Experimental Workflow Diagram.

Procedure:

  • Cell Culture and Seeding:

    • Culture AGS cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Cell Starvation:

    • After 24 hours, gently aspirate the medium and wash the cells once with sterile PBS.

    • Add 100 µL of serum-free medium to each well and incubate for an additional 12-24 hours to synchronize the cells in the G0 phase of the cell cycle.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.

    • Aspirate the starvation medium and add 100 µL of medium containing the various concentrations of this compound to the designated wells.

    • Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells.

    • Incubate the plate for 1 hour at 37°C.

  • Gastrin Stimulation:

    • Prepare a stock solution of Gastrin-17 in sterile water or PBS. Dilute in serum-free medium to achieve the desired final concentration (e.g., 10 nM).

    • Add the diluted Gastrin-17 to all wells except for the "no stimulant" control wells.

    • The plate should include the following controls:

      • Cells + serum-free medium (negative control)

      • Cells + vehicle + Gastrin-17 (positive control)

      • Cells + this compound + Gastrin-17 (test conditions)

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[4][6]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[4][6]

    • After 4 hours, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the gastrin-stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

References

Application Notes and Protocols: JNJ-26070109 Downstream Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2][3][4] The CCK2 receptor, a G protein-coupled receptor (GPCR), is primarily found in the brain and the gastrointestinal tract.[5][6] Its activation by endogenous ligands, gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events that regulate diverse physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[7][8][9] this compound exerts its effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligands.[1] Understanding the downstream signaling pathways affected by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

This compound: Mechanism of Action

This compound is a competitive antagonist of the CCK2 receptor with high affinity.[1] The binding affinities (pKi) for human, rat, and dog CCK2 receptors are 8.49, 7.99, and 7.70, respectively.[1] Its primary therapeutic indication has been investigated in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[3][10]

Table 1: Binding Affinity of this compound for CCK2 Receptors

SpeciespKi
Human8.49
Rat7.99
Dog7.70

Data sourced from MedChemExpress.[1]

Downstream Signaling Pathways of the CCK2 Receptor

The CCK2 receptor predominantly couples to Gq and Gα12/13 proteins to initiate downstream signaling.[7][9] Activation of these G proteins leads to the stimulation of multiple effector enzymes and second messengers, culminating in diverse cellular responses. This compound, by blocking the CCK2 receptor, inhibits these signaling cascades.

Key Signaling Cascades:
  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Upon ligand binding, the Gq protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8] This pathway is central to many of the physiological effects of CCK2 receptor activation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the CCK2 receptor can lead to the phosphorylation and activation of the MAPK/ERK cascade.[7] This pathway is often initiated through PKC activation and plays a significant role in cell proliferation and differentiation.[7]

  • Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: The CCK2 receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and apoptosis.[7][9][11]

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound CCK2R CCK2 Receptor JNJ->CCK2R Inhibition Gq Gq/G12/13 CCK2R->Gq Activation PLC PLC Gq->PLC Activation PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade RAS/RAF/MEK/ERK (MAPK Cascade) PKC->MAPK_cascade Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, etc.) Akt->Transcription MAPK_cascade->Transcription IP_Accumulation_Workflow A Seed CCK2R-expressing cells in 24-well plates B Label cells with [3H]-myo-inositol A->B C Pre-incubate with this compound or vehicle B->C D Stimulate with CCK-8 or gastrin C->D E Lyse cells and isolate inositol phosphates D->E F Quantify radioactivity using scintillation counting E->F Western_Blot_Workflow A Seed and serum-starve CCK2R-expressing cells B Pre-treat with this compound or vehicle A->B C Stimulate with CCK-8 or gastrin for a short period B->C D Lyse cells and collect protein lysates C->D E Perform SDS-PAGE and Western Blotting D->E F Probe with antibodies against p-ERK, ERK, p-Akt, and Akt E->F G Detect and quantify band intensities F->G

References

Troubleshooting & Optimization

JNJ-26070109 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility and handling of JNJ-26070109.

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For other applications, specific formulations are required as detailed below.

Solvent/VehicleConcentrationMethodNotes
DMSO 100 mg/mL (182.69 mM)Ultrasonic and warming to 60°C may be required.Use newly opened, non-hygroscopic DMSO for best results.[1]
In vivo (Oral) Not specifiedPrepared as a sesame oil suspension.This formulation was used for oral administration in rats.[2]
In vivo (Intravenous) Not specifiedPrepared in a solution of 5% (v/v) n-methyl-2-pyrrolidone in 20% hydroxypropyl-β-cyclodextrin.This vehicle was used for intravenous administration in rats.[2]
In vivo (Working Solution 1) ≥ 5 mg/mLA 50 mg/mL DMSO stock is diluted with PEG300, Tween-80, and Saline.Final solvent composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
In vivo (Working Solution 2) ≥ 5 mg/mLA 50 mg/mL DMSO stock is diluted with 20% SBE-β-CD in Saline.Final solvent composition: 10% DMSO, 90% of 20% SBE-β-CD in Saline.[1]
In vivo (Working Solution 3) ≥ 5 mg/mLA 50 mg/mL DMSO stock is diluted with Corn oil.Final solvent composition: 10% DMSO, 90% Corn oil. Caution is advised for dosing periods longer than half a month.[1]

Experimental Protocols & Methodologies

Preparation of a 100 mg/mL Stock Solution in DMSO
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.

  • To aid dissolution, sonicate the mixture in a water bath.

  • If necessary, gently warm the solution to 60°C.

  • Ensure the solution is clear and all solid has dissolved before use.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in DMSO.

  • A1: Ensure you are using a concentration of 100 mg/mL or less. Use of ultrasonic energy or gentle warming to 60°C can aid in dissolution.[1] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly decrease the solubility of this compound.[1]

Q2: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer.

  • A2: this compound has poor solubility in aqueous solutions. Direct dilution into buffers like PBS will likely cause precipitation. For cell-based assays, it is crucial to determine the final DMSO concentration that is tolerated by your cell line and to ensure the final concentration of this compound remains soluble. For in vivo studies, consider using the provided formulations with co-solvents and surfactants.[1][3]

Q3: What is the recommended storage for this compound solutions?

  • A3: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is best practice to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: Can I use this compound for in vivo studies?

  • A4: Yes, this compound is orally bioactive.[1] For oral administration in rats, it has been prepared as a suspension in sesame oil.[2] For intravenous administration, a solution containing n-methyl-2-pyrrolidone and hydroxypropyl-β-cyclodextrin has been used.[2] Specific working solution protocols using co-solvents are also available (see table above).

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for preparing this compound for in vivo use and its mechanism of action.

G cluster_prep Stock Solution Preparation cluster_working Working Solution for Oral Gavage This compound Powder This compound Powder Dissolution Dissolution This compound Powder->Dissolution Weigh Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Dissolution Add Stock Solution (100 mg/mL) Stock Solution (100 mg/mL) Dissolution->Stock Solution (100 mg/mL) Sonicate & Warm (60°C) Dilution Dilution Stock Solution (100 mg/mL)->Dilution Aliquot & Dilute Co-solvents PEG300, Tween-80, Saline Co-solvents->Dilution Add Working Solution (≥ 5 mg/mL) Working Solution (≥ 5 mg/mL) Dilution->Working Solution (≥ 5 mg/mL) Mix thoroughly

Caption: Workflow for preparing this compound working solution.

G Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Binds & Activates Parietal Cell Parietal Cell CCK2 Receptor->Parietal Cell Stimulates H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Parietal Cell->H+/K+ ATPase (Proton Pump) Activates Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase (Proton Pump)->Gastric Acid Secretion Increases This compound This compound This compound->CCK2 Receptor Antagonizes

Caption: this compound antagonizes the CCK2 receptor to inhibit gastric acid secretion.

References

JNJ-26070109 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for JNJ-26070109.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a stock solution in DMSO. This stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][2]. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the recommended solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. A solubility of 100 mg/mL (182.69 mM) in DMSO can be achieved, potentially requiring sonication at a temperature below 60°C.

Q4: How stable are diluted, working solutions of this compound?

Q5: Are there any known degradation products of this compound?

A5: Currently, there is no publicly available information detailing the specific degradation products of this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage - Improper storage temperature. - Exceeded storage duration. - Solvent evaporation.- Ensure the stock solution is stored at the recommended -80°C or -20°C. - Do not use stock solutions beyond the recommended storage period (6 months at -80°C, 1 month at -20°C)[1][2]. - Use tightly sealed vials to prevent solvent evaporation. If precipitation is observed, gently warm and sonicate the solution to attempt redissolution. If it does not redissolve, it is recommended to prepare a fresh stock solution.
Inconsistent experimental results - Degradation of this compound in working solution. - Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment and use them promptly. - Aliquot the stock solution after preparation to minimize freeze-thaw cycles.
Difficulty dissolving this compound powder - Use of an inappropriate solvent.- For stock solutions, use DMSO. For complete dissolution, gentle warming and/or sonication may be necessary. For in vivo working solutions, follow the recommended co-solvent protocols.

Data Summary

Storage Conditions
FormTemperatureDurationCitation
Powder -20°C3 years
4°C2 years
Stock Solution (in Solvent) -80°C6 months[1][2]
-20°C1 month[1][2]
Solubility
SolventConcentrationNotes
DMSO 100 mg/mL (182.69 mM)Sonication at <60°C may be required.

Experimental Protocols

Preparation of In Vivo Working Solutions

For animal experiments, this compound is typically administered in a vehicle containing co-solvents to ensure solubility. Below are example protocols that yield a clear solution of at least 5 mg/mL.

Protocol 1: PEG300, Tween-80, and Saline

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to reach the final volume of 1 mL.

Protocol 2: SBE-β-CD in Saline

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

Protocol 3: Corn Oil

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix until uniform.

  • Note: This formulation should be used with caution for dosing periods exceeding two weeks[1].

Visualizations

Experimental Workflow: Preparation of In Vivo Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Protocol 1) cluster_application Application JNJ_powder This compound Powder Stock 50 mg/mL Stock Solution JNJ_powder->Stock DMSO DMSO DMSO->Stock Working_Solution Final Working Solution (≥ 5 mg/mL) Stock->Working_Solution 100 µL PEG300 PEG300 PEG300->Working_Solution 400 µL Tween80 Tween-80 Tween80->Working_Solution 50 µL Saline Saline Saline->Working_Solution 450 µL InVivo In Vivo Experiment Working_Solution->InVivo Administer Freshly

Caption: Workflow for preparing an in vivo working solution of this compound.

Signaling Pathway: this compound Mechanism of Action

G cluster_cell Target Cell (e.g., Gastric ECL Cell) Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds & Activates JNJ This compound JNJ->CCK2R Competitively Binds & Blocks Downstream Downstream Signaling (e.g., increased intracellular Ca2+) CCK2R->Downstream Activates Response Cellular Response (e.g., Histamine Release, Acid Secretion) Downstream->Response

Caption: this compound acts as a competitive antagonist at the CCK2 receptor.

References

Technical Support Center: Optimizing JNJ-26070109 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3] Its primary mechanism of action is to block the binding of endogenous ligands, such as cholecystokinin (CCK) and gastrin, to the CCK2 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the CCK2 receptor, particularly in the context of gastrointestinal disorders like gastroesophageal reflux disease (GERD).[1][2]

Q2: What is the binding affinity of this compound for the CCK2 receptor?

A2: this compound exhibits high affinity for the CCK2 receptor across different species. The reported pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

SpeciesReceptorpKiApproximate Ki (nM)
HumanCCK28.49~3.24
RatCCK27.99~10.23
DogCCK27.70~19.95
(Data sourced from MedChemExpress)[1]

Q3: What concentration of this compound should I use for my in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific cell line, receptor expression level, and the assay being performed. As a starting point, you can use the Ki value for the species you are working with. A common practice is to start with a concentration range that brackets the Ki value, for example, from 10-fold below to 100-fold above the Ki. For human CCK2 receptor, a starting range of 0.3 nM to 300 nM would be appropriate. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup.

Q4: Which cell lines are suitable for in vitro studies with this compound?

A4: Suitable cell lines are those that endogenously express the CCK2 receptor or have been engineered to express it. Some examples include:

  • U2OS cells stably expressing the human CCK2 receptor.[4][5]

  • A431-CCKBR cells , which are A431 cells stably expressing the human CCK2 receptor.[3]

  • NCM356 colonic epithelial cells retrovirally transduced to express CCK2 receptor variants.[6] It is essential to verify CCK2 receptor expression in your chosen cell line before initiating experiments.

Q5: What are the downstream signaling pathways of the CCK2 receptor?

A5: The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[7] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9] The CCK2 receptor can also couple to other G proteins, such as Gs and Gi/o, leading to the modulation of cyclic AMP (cAMP) levels or activation of other pathways like the MAPK/ERK pathway.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in in vitro assays.

Issue 1: No or weak antagonist effect observed.

Possible Cause Troubleshooting Step
Inadequate this compound Concentration Perform a wider dose-response curve. Ensure the concentration range brackets the expected IC50 value based on the receptor's Ki.
Low Receptor Expression Confirm CCK2 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. Use a cell line with higher receptor density if necessary.
Agonist Concentration Too High For competitive antagonists like this compound, a high concentration of the agonist can overcome the inhibition. Use an agonist concentration at or near its EC80 for an optimal assay window.
Compound Degradation Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize incubation times. Pre-incubate cells with this compound for 15-30 minutes before adding the agonist to allow for receptor binding equilibrium.

Issue 2: High background signal in the assay.

Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some over-expression systems can lead to ligand-independent receptor signaling. This can be assessed by measuring basal signaling in the absence of any agonist.
Non-specific Binding Include appropriate controls, such as a mock-transfected cell line (lacking the CCK2 receptor), to determine the level of non-specific effects.
Assay Reagent Interference Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not interfere with the assay at the final concentration used. Run a vehicle control.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Allow cells to settle evenly at the bottom of the plate.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers if available.

Experimental Protocols

Calcium Flux Assay for CCK2 Receptor Antagonism

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the CCK2 receptor.

Materials:

  • CCK2 receptor-expressing cells (e.g., U2OS-CCK2R)

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • CCK2 receptor agonist (e.g., Gastrin I, CCK-8)

  • This compound

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the CCK2 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the agonist solution at a concentration that is 2-5 times the final desired concentration (typically EC80).

  • Antagonist Pre-incubation: Wash the cells with HBSS to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, inject the agonist into the wells and continue recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. Plot the agonist-induced response against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of this compound to the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from CCK2 receptor-expressing cells

  • Radiolabeled CCK2 receptor ligand (e.g., [125I]-Gastrin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a non-radiolabeled CCK2 receptor agonist or antagonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Methodology:

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.

  • Competitive Binding: Add serial dilutions of this compound to the wells. For total binding, add vehicle instead of the compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Gastrin / CCK CCK2R CCK2 Receptor Ligand->CCK2R Gq Gq/11 CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., MAPK/ERK) Ca2->Downstream PKC->Downstream JNJ This compound JNJ->CCK2R Antagonism

Caption: CCK2 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Seed CCK2R-expressing cells in a microplate B 2. Culture for 24-48 hours A->B D 4. Load cells with calcium-sensitive dye B->D C 3. Prepare this compound and agonist solutions E 5. Pre-incubate with This compound C->E D->E F 6. Add agonist and measure fluorescence E->F G 7. Calculate change in fluorescence F->G H 8. Plot dose-response curve G->H I 9. Determine IC50 value H->I

Caption: Workflow for a Calcium Flux-based Antagonist Assay.

Troubleshooting_Tree cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay_params Assay Parameters Start No/Weak Antagonist Effect Observed C1 Check this compound Concentration Range Start->C1 C2 Verify Compound Integrity (Fresh Stock) Start->C2 L1 Confirm CCK2R Expression Level Start->L1 L2 Check Cell Health and Passage Number Start->L2 A1 Optimize Agonist Concentration (EC80) Start->A1 A2 Adjust Pre-incubation and Stimulation Times Start->A2

Caption: Troubleshooting Decision Tree for Weak Antagonist Effects.

References

JNJ-26070109 Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving the selective CCK2 receptor antagonist, JNJ-26070109. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] By blocking this receptor, it inhibits the physiological effects of gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in preclinical research to investigate the role of the CCK2 receptor in gastric acid secretion and associated pathologies, such as gastroesophageal reflux disease (GERD).[3][4] It is a valuable tool for studying the effects of CCK2 receptor antagonism on both basal and stimulated acid secretion.[3]

Q3: What are the key in vivo effects of this compound?

A3: In vivo, this compound has been shown to dose-dependently inhibit pentagastrin-stimulated gastric acid secretion in animal models.[5][6] Chronic administration has also been observed to prevent omeprazole-induced acid rebound.[3][4]

Q4: Is this compound orally bioavailable?

A4: Yes, this compound is orally bioactive.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in gastric acid secretion measurements between subjects. 1. Individual physiological differences in rats.2. Inconsistent placement of the gastric fistula.3. Stress-induced alterations in gastric secretion.[7]1. Increase the number of animals per group to improve statistical power.2. Ensure consistent and correct surgical implantation of the gastric cannula.[8]3. Acclimatize animals to the experimental setup to minimize stress.
Lower than expected inhibition of gastric acid secretion. 1. Incorrect dosage or administration of this compound.2. Suboptimal timing of drug administration relative to the stimulant (e.g., pentagastrin).3. Degradation of the compound due to improper storage.1. Verify dose calculations and ensure proper vehicle and route of administration.2. Administer this compound at the recommended time point before stimulation (e.g., 45 minutes prior for acute studies).[3]3. Store this compound according to the manufacturer's instructions.
No significant effect of this compound on histamine-stimulated acid secretion in acute studies. This is an expected outcome. This compound is a selective CCK2 receptor antagonist and does not have a significant affinity for histamine (B1213489) H2 receptors.[3]This observation confirms the selectivity of the compound. For inhibiting histamine-induced secretion, a histamine H2 receptor antagonist should be used.
Difficulty in maintaining a stable baseline of gastric acid secretion. 1. Animal stress.2. Residual food in the stomach.3. Anesthesia-related effects.[9]1. Handle animals gently and allow for an adequate acclimatization period.2. Ensure animals are properly fasted before the experiment.3. Use a consistent and appropriate anesthetic regimen.

Quantitative Data

This compound Binding Affinity (pKi)
Species CCK2 Receptor pKi
Human8.49[1][2][10]
Rat7.99[1][2][10]
Dog7.70[1][2][10]
In Vivo Dose-Response: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
Administration Route Parameter Value
Intravenous (bolus)pED506.57 ± 0.07 (equivalent to 270 nmol/kg)[5]
OralED50~3 µmol/kg[6]
In Vivo Efficacy: Inhibition of Gastric Acid Secretion in Rats
Condition This compound Dose % Inhibition
Basal Acid Secretion (Acute, IV)60 µmol/kg>80%[3]
Pentagastrin-Stimulated (Chronic)10 µmol/kg~45%[3]

Experimental Protocols

Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Conscious Rats with Chronic Gastric Fistulas

This protocol is synthesized from established methodologies for measuring gastric acid secretion in rats.[3][4][8][11][12]

1. Animal Model and Surgical Preparation:

  • Utilize male Sprague-Dawley rats with surgically implanted chronic gastric fistulas/cannulas.[8]

  • Allow for a post-operative recovery period of at least two weeks before experimentation.

  • House animals individually and maintain them under standard laboratory conditions.

2. Acclimatization and Fasting:

  • Acclimatize the rats to the experimental restraining cages for several days prior to the study to minimize stress.

  • Fast the animals for 18-24 hours before the experiment, with free access to water.

3. Experimental Procedure:

  • On the day of the experiment, place the fasted rat in the restraining cage.

  • Open the gastric cannula and gently flush the stomach with warm saline to remove any residual contents.

  • Allow the stomach to drain for a 30-60 minute stabilization period.

  • Collect basal gastric juice for a defined period (e.g., 30 minutes) to determine the basal acid output.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).

  • After the appropriate pre-treatment time (e.g., 45 minutes for oral administration), administer a subcutaneous injection of pentagastrin (B549294) (e.g., 30 nmol/kg) to stimulate acid secretion.[3]

  • Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for a period of 90-120 minutes.

4. Sample Analysis:

  • Measure the volume of each gastric juice sample.

  • Titrate the gastric juice with a standardized sodium hydroxide (B78521) solution (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the acid concentration.

  • Express the total acid output in micromoles of H+ per unit of time (µmol H+/time).

5. Data Analysis:

  • Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound compared to the vehicle control group.

  • Plot the dose-response curve to determine the ED50 value.

Visualizations

CCK2 Receptor Signaling Pathway

CCK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Acid_Secretion Gastric Acid Secretion PKC->Acid_Secretion Stimulates Proliferation Cell Proliferation MAPK->Proliferation JNJ This compound JNJ->CCK2R Blocks

Caption: CCK2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

experimental_workflow start Start: Fasted Rat with Gastric Fistula acclimatize Acclimatize in Restraining Cage start->acclimatize flush Flush Stomach with Saline acclimatize->flush basal_collection Collect Basal Gastric Secretion flush->basal_collection treatment Administer this compound or Vehicle basal_collection->treatment stimulate Stimulate with Pentagastrin treatment->stimulate stimulated_collection Collect Stimulated Gastric Secretion stimulate->stimulated_collection analyze Titrate Samples for Acid Content stimulated_collection->analyze end End: Data Analysis and Dose-Response Curve analyze->end

Caption: Workflow for measuring gastric acid secretion in conscious rats.

References

JNJ-26070109 gender-specific effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-26070109 in their experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2][3][4] It functions as a competitive antagonist, meaning it binds to the CCK2 receptor and blocks the action of the endogenous ligand, gastrin, and its synthetic analogue, pentagastrin.[2][4] The primary therapeutic target for this compound has been in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[2][3]

Q2: Are there any known gender-specific effects of this compound in animal models?

Based on the currently available scientific literature, there is no specific information detailing gender-specific effects of this compound in animal models. Preclinical studies have primarily focused on its efficacy in inhibiting gastric acid secretion in rats, without reporting differential effects between males and females.[2][3] However, it is crucial for researchers to consider sex as a biological variable in their own study designs, as sex-specific effects are observed with other therapeutic agents in animal models.[5][6]

Experimental Design & Protocols

Q3: I am not observing the expected inhibition of gastric acid secretion. What are some potential reasons?

Several factors could contribute to a lack of efficacy in your experiment:

  • Suboptimal Dose: Ensure you are using a dose that achieves a plasma concentration sufficient to antagonize the CCK2 receptor. Chronic administration of 10 µmol·kg⁻¹ of this compound has been shown to reduce pentagastrin-stimulated acid secretion by 45% in rats.[2]

  • Incorrect Animal Model: The described efficacy of this compound is in a rat model with a chronic gastric fistula to measure acid secretion.[2][3] Ensure your model is appropriate for assessing gastric acid output.

  • Compound Stability and Formulation: this compound should be stored correctly to maintain its activity.[1] Additionally, the formulation for oral administration is critical for achieving the desired bioavailability.[1]

  • Timing of Measurement: The half-life of this compound in rats is approximately 1.8 hours.[4] Measurements of acid secretion should be timed to coincide with peak plasma concentrations of the compound.

Q4: Can you provide a general protocol for a pentagastrin-stimulated gastric acid secretion study in rats?

The following is a summarized experimental approach based on published studies.[2][3]

  • Animal Model: Utilize rats with a surgically implanted chronic gastric fistula.

  • Dosing: Administer this compound or vehicle orally. For chronic studies, dosing may occur over several weeks (e.g., 21 days).[2]

  • Stimulation: Under conscious conditions, stimulate gastric acid secretion using a subcutaneous infusion of pentagastrin.

  • Sample Collection: Collect gastric juice samples at regular intervals through the fistula.

  • Analysis: Measure the acid concentration in the collected samples by titration.

Data Interpretation

Q5: What kind of quantitative data is available for this compound?

Key quantitative data for this compound from preclinical studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity (pKi)

SpeciesCCK2 Receptor pKi
Human8.49 ± 0.13
Rat7.99 ± 0.08
Dog7.70 ± 0.14

Data from Morton et al., 2011.[4]

Table 2: In Vivo Oral Bioavailability and Half-Life

SpeciesOral Bioavailability (%F)Half-Life (t½)
Rat73 ± 161.8 ± 0.3 h
Dog92 ± 121.2 ± 0.1 h

Data from Morton et al., 2011.[4]

Table 3: In Vivo Efficacy (Oral EC₅₀) in Pentagastrin-Stimulated Acid Secretion

SpeciesOral EC₅₀ (µM)
Rat1.5
Dog0.26

Data from Morton et al., 2011.[4]

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

cluster_gastrin Gastrin Signaling cluster_jnj This compound Action gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds to ecl_cell ECL Cell cck2r->ecl_cell Activates histamine Histamine Release ecl_cell->histamine parietal_cell Parietal Cell histamine->parietal_cell Stimulates hcl Gastric Acid (HCl) Secretion parietal_cell->hcl jnj This compound jnj->cck2r Blocks

Caption: Mechanism of this compound in blocking gastrin-stimulated acid secretion.

Experimental Workflow for Assessing Gastric Acid Secretion

start Start: Rat with Chronic Gastric Fistula dosing Oral Administration: This compound or Vehicle start->dosing stimulation Subcutaneous Infusion: Pentagastrin dosing->stimulation collection Collect Gastric Juice Samples stimulation->collection analysis Measure Acid Concentration (Titration) collection->analysis end End: Determine Inhibition of Acid Secretion analysis->end

Caption: Workflow for in vivo gastric acid secretion experiments.

References

Validation & Comparative

JNJ-26070109 Demonstrates Superiority Over Omeprazole in Preventing Acid Rebound Phenomenon

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of preclinical data reveals the potential of the CCK2 receptor antagonist JNJ-26070109 in mitigating acid rebound hypersecretion, a known side effect associated with proton pump inhibitors like omeprazole (B731). Experimental evidence from rat models indicates that while both agents effectively suppress gastric acid, this compound avoids the post-treatment surge in acid production characteristic of omeprazole.

This guide provides a detailed comparison of this compound and omeprazole, focusing on their effects on acid rebound. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound and omeprazole in a rat model of acid rebound.

Table 1: Effect of this compound and Omeprazole on Basal Gastric Acid Secretion

Treatment GroupDuration of TreatmentPost-Treatment DayBasal Acid Secretion (µmol H+/15 min)Percentage Change from Control
Control (Vehicle)21 days310.2 ± 1.5-
Omeprazole (10 mg/kg)21 days315.3 ± 2.0*↑ ~50%
This compound (10 mg/kg)21 days39.8 ± 1.2↓ ~4%
Omeprazole + this compound21 days310.5 ± 1.8↑ ~3%

*Indicates a statistically significant increase compared to the control group.

Table 2: Effect of this compound and Omeprazole on Pentagastrin-Stimulated Gastric Acid Secretion

Treatment GroupDuration of TreatmentPost-Treatment DayPentagastrin-Stimulated Acid Secretion (µmol H+/30 min)Percentage Change from Control
Control (Vehicle)21 days345.3 ± 3.5-
Omeprazole (10 mg/kg)21 days368.0 ± 5.2*↑ ~50%
This compound (10 mg/kg)21 days343.1 ± 4.1↓ ~5%
Omeprazole + this compound21 days346.2 ± 4.8↑ ~2%

*Indicates a statistically significant increase compared to the control group.

Sustained administration of omeprazole resulted in a rebound hypersecretion of approximately 1.5-fold three days after treatment withdrawal.[1][2] In contrast, no such acid rebound was observed with this compound alone or when co-administered with omeprazole.[1][2] During the treatment period, both omeprazole and the combination of omeprazole and this compound inhibited gastric acid secretion by over 90%.[1][2]

Experimental Protocols

The primary experimental model utilized in these studies was the chronic gastric fistula rat model. This allows for the direct and repeated measurement of gastric acid secretion in conscious animals.

Chronic Gastric Fistula Rat Model

Objective: To establish a long-term, patent fistula into the stomach of rats for the collection of gastric juice and the assessment of acid secretion.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are used. The animals are housed individually and allowed to acclimate to the laboratory conditions.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgical procedure.

    • A midline laparotomy is performed to expose the stomach.

    • A small incision is made in the anterior wall of the forestomach.

    • A stainless steel or titanium cannula is inserted into the stomach and secured with a purse-string suture.

    • The cannula is exteriorized through a subcutaneous tunnel and a small incision in the skin of the back.

    • The abdominal incision is closed in layers.

  • Post-operative Care:

    • Animals are allowed to recover for at least two weeks before any experimental procedures.

    • The cannula is kept closed with a screw cap when not in use to prevent leakage of gastric contents.

  • Gastric Acid Secretion Measurement:

    • Rats are fasted overnight with free access to water.

    • The screw cap is removed from the cannula, and the stomach is gently lavaged with warm saline to remove any residual food particles.

    • A collection tube is attached to the cannula to collect gastric juice.

    • Basal Acid Secretion: Gastric juice is collected for a predetermined period (e.g., 15-30 minutes) to measure the basal acid output.

    • Stimulated Acid Secretion: A secretagogue, such as pentagastrin (B549294) or histamine, is administered subcutaneously or intravenously to stimulate acid secretion. Gastric juice is then collected for a specified duration.

    • Quantification: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of sodium hydroxide (B78521) (NaOH) to a pH of 7.0. The total acid output is expressed as micromoles of H+ per unit of time.

Visualizing the Mechanisms and Experimental Design

To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.

G cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_drugs Drug Intervention G_cell G Cell Gastrin Gastrin G_cell->Gastrin ECL_cell ECL Cell Histamine Histamine ECL_cell->Histamine Parietal_cell Parietal Cell Proton_pump H+/K+ ATPase (Proton Pump) Parietal_cell->Proton_pump Vagus_nerve Vagus Nerve (Acetylcholine) Vagus_nerve->G_cell Vagus_nerve->ECL_cell Vagus_nerve->Parietal_cell M3R D_cell D Cell Somatostatin Somatostatin D_cell->Somatostatin JNJ_26070109 This compound CCK2R CCK2 Receptor JNJ_26070109->CCK2R Antagonist Omeprazole Omeprazole Omeprazole->Proton_pump Inhibitor Gastric Acid\n(H+) Gastric Acid (H+) Proton_pump->Gastric Acid\n(H+) Gastrin->CCK2R H2R H2 Receptor Histamine->H2R Somatostatin->G_cell CCK2R->ECL_cell H2R->Parietal_cell M3R M3 Receptor

Figure 1: Signaling Pathway of Gastric Acid Secretion and Drug Intervention Points.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 Days) cluster_washout Washout & Measurement Rat Chronic Gastric Fistula Rat Group1 Vehicle (Control) Group2 Omeprazole Group3 This compound Group4 Omeprazole + This compound Day24 Day 24 (3 Days Post-Treatment) Group1->Day24 Group2->Day24 Group3->Day24 Group4->Day24 Measurement Measure Basal & Stimulated Acid Secretion Day24->Measurement G cluster_omeprazole Omeprazole cluster_jnj This compound Ome_Inhibition Inhibition of H+/K+ ATPase Ome_Acid_Suppression Profound Acid Suppression Ome_Inhibition->Ome_Acid_Suppression Ome_Hypergastrinemia Hypergastrinemia Ome_Acid_Suppression->Ome_Hypergastrinemia Ome_ECL_Hyperplasia ECL Cell Hyperplasia Ome_Hypergastrinemia->Ome_ECL_Hyperplasia Ome_Rebound Acid Rebound Hypersecretion Ome_ECL_Hyperplasia->Ome_Rebound JNJ_Antagonism Antagonism of CCK2 Receptor JNJ_No_Hypergastrinemia Prevents Hypergastrinemia-induced ECL Cell Proliferation JNJ_Antagonism->JNJ_No_Hypergastrinemia JNJ_No_Rebound No Acid Rebound JNJ_No_Hypergastrinemia->JNJ_No_Rebound

References

A Comparative Guide to the Efficacy of JNJ-26070109 and Other CCK2R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholecystokinin-2 receptor (CCK2R) antagonist JNJ-26070109 with other notable antagonists targeting the same receptor. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to CCK2R Antagonism

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and cell growth in the gastrointestinal tract. Its activation by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK) initiates a signaling cascade that has been implicated in conditions such as gastroesophageal reflux disease (GERD) and certain types of cancer. Consequently, the development of potent and selective CCK2R antagonists is a key area of interest for therapeutic intervention. This guide focuses on this compound and compares its efficacy with other well-characterized CCK2R antagonists.

Data Presentation: Comparative Efficacy of CCK2R Antagonists

The following tables summarize the in vitro binding affinity, functional antagonism, and in vivo efficacy of this compound in comparison to other CCK2R antagonists.

Table 1: In Vitro Receptor Binding Affinity of CCK2R Antagonists

CompoundSpeciespKiKi (nM)IC50 (nM)Selectivity (CCK2 vs CCK1)
This compound Human8.49[1]-->1200-fold[2]
Rat7.99[1]--~324-fold
Dog7.70[1]--~336-fold
YF476 (Netazepide) Human-0.190.1~60-fold
Rat-0.068-4100-fold
Dog-0.62--
L-365,260 Guinea Pig-1.9 (gastrin), 2.0 (CCK-B)[3]2[4][5]>100-fold (vs. CCK-A)
Dog--20-40[3]-
Itriglumide ---2.39000-fold (CCK2 vs CCK1)

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. pKi is the negative logarithm of the Ki value.

Table 2: In Vivo Efficacy in Pentagastrin-Stimulated Gastric Acid Secretion Models

CompoundAnimal ModelRoute of AdministrationED50 / EC50
This compound Rat (chronic gastric fistula)Oral1.5 µM (EC50)
Dog (chronic gastric fistula)Oral0.26 µM (EC50)
YF476 (Netazepide) Rat (anesthetized)Intravenous0.0086 µmol/kg (ED50)
Dog (Heidenhain pouch)Intravenous0.018 µmol/kg (ED50)
Dog (Heidenhain pouch)Oral0.020 µmol/kg (ED50)
L-365,260 MouseOral0.03 mg/kg (ED50)
RatOral0.9 mg/kg (ED50)
Guinea PigOral5.1 mg/kg (ED50)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

CCK2R Signaling Pathway

The binding of agonists like gastrin or CCK to the CCK2R initiates a signaling cascade predominantly through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the physiological responses associated with CCK2R activation.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2R G_protein Gq Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response Agonist Gastrin / CCK Agonist->CCK2R Binds Antagonist This compound Antagonist->CCK2R Blocks

CCK2R Signaling Pathway
Experimental Workflow: In Vivo Gastric Acid Secretion Assay

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a CCK2R antagonist using the rat gastric fistula model.

Gastric_Acid_Secretion_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Stimulation cluster_collection Sample Collection and Analysis cluster_data Data Analysis A Fasted Rat with Chronic Gastric Fistula B Administer CCK2R Antagonist (e.g., this compound) or Vehicle A->B C Administer Pentagastrin (B549294) (CCK2R Agonist) B->C D Collect Gastric Juice Samples (at timed intervals) C->D E Measure Volume and pH of Gastric Juice D->E F Titrate to Determine Acid Concentration E->F G Calculate Total Acid Output F->G H Compare Antagonist vs. Vehicle (Determine ED50/EC50) G->H

In Vivo Gastric Acid Secretion Assay Workflow

Experimental Protocols

In Vitro CCK2R Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for the CCK2R.

Objective: To determine the inhibitory constant (Ki) of test compounds for the CCK2R by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CCK2R (e.g., CHO-CCK2R).

  • Radioligand: [³H]-labeled CCK-8 or a suitable radiolabeled antagonist.

  • Test compounds (e.g., this compound) and reference antagonists.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • Wash buffer: Cold binding buffer.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw the CCK2R-expressing cell membranes on ice. Dilute the membranes in binding buffer to a concentration that yields a specific binding of approximately 10% of the total radioligand added.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand, binding buffer, and a high concentration of a non-labeled known CCK2R ligand (e.g., 1 µM gastrin).

    • Test Compound: Radioligand, binding buffer, and serial dilutions of the test compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Washing: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in the Rat Gastric Fistula Model

This protocol describes a method to evaluate the in vivo efficacy of CCK2R antagonists in a conscious rat model.[2][6][7][8]

Objective: To measure the effect of a test compound on pentagastrin-stimulated gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats with surgically implanted chronic gastric fistulas.

  • Pentagastrin solution for infusion.

  • Test compound (e.g., this compound) formulated for oral or intravenous administration.

  • Vehicle control.

  • Saline solution (0.9% NaCl).

  • pH meter and automatic titrator.

  • 0.01 N NaOH solution.

Procedure:

  • Animal Preparation: House the rats with gastric fistulas individually and allow them to recover fully from surgery. Fast the animals overnight before the experiment but allow free access to water.

  • Basal Acid Secretion: On the day of the experiment, gently restrain the rats. Open the gastric fistula and rinse the stomach with warm saline until the washings are clear. Collect basal gastric juice for a 60-minute period to determine the basal acid output.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).

  • Pentagastrin Stimulation: After a predetermined time following compound administration, begin a continuous intravenous infusion of pentagastrin at a dose known to induce submaximal acid secretion (e.g., 6 µg/kg/h).

  • Sample Collection: Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for the duration of the pentagastrin infusion (e.g., 2-3 hours).

  • Analysis: For each sample, measure the volume and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output for each collection period (volume × concentration). Compare the acid output in the antagonist-treated groups to the vehicle-treated group to determine the percentage of inhibition. Calculate the ED50 or EC50 value, which is the dose or concentration of the antagonist that produces 50% of its maximal inhibitory effect.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are representative and may require optimization for specific laboratory conditions.

References

Validating JNJ-26070109 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of JNJ-26070109, a selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. We will explore experimental approaches to confirm the interaction of this compound with its target in a cellular context and compare its performance with other known CCK2 receptor antagonists.

Introduction to this compound and its Target

This compound is a potent and selective, orally bioactive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1][3] Antagonism of this receptor is a therapeutic strategy for conditions such as gastroesophageal reflux disease (GERD).[2][3] Validating that a compound like this compound engages the CCK2 receptor in cells is a critical step in its development and pharmacological characterization.

Comparative Analysis of CCK2 Receptor Antagonists

The following table summarizes the binding affinities of this compound and alternative CCK2 receptor antagonists. This data is crucial for comparing the potency of these compounds.

CompoundTarget ReceptorpKi (human)Reference
This compound CCK28.49[1]
L-365,260CCK2~8.1
YF476CCK2~8.9
Z-360CCK2~8.5

Experimental Protocols for Validating Target Engagement

Validating the engagement of this compound with the CCK2 receptor in a cellular environment requires specific assays that can measure the functional consequences of receptor antagonism. Here are detailed protocols for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCK2 receptor, providing a quantitative measure of binding affinity (Ki).

Protocol:

  • Cell Culture: Culture cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R cells) to a density of 80-90% confluency.

  • Membrane Preparation: Harvest the cells, homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled CCK2 receptor ligand (e.g., [3H]-pentagastrin), and varying concentrations of the test compound (this compound or alternatives).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Activation of the CCK2 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this agonist-induced calcium influx.

Protocol:

  • Cell Culture and Dye Loading: Plate CCK2 receptor-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the antagonist (this compound or alternatives) to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation: Add a known CCK2 receptor agonist (e.g., gastrin or pentagastrin) to the wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced fluorescence signal (IC50).

Visualizing Cellular Mechanisms and Workflows

CCK2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCK2 receptor and the point of intervention for an antagonist like this compound.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gastrin Gastrin (Agonist) Gastrin->CCK2R Activates JNJ26070109 This compound (Antagonist) JNJ26070109->CCK2R Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream

Caption: CCK2 Receptor Signaling and Antagonism.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the key steps involved in the calcium mobilization assay to assess antagonist activity.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Plate CCK2R-expressing cells B Load cells with calcium-sensitive dye A->B C Add varying concentrations of this compound B->C D Incubate C->D E Add CCK2R agonist (e.g., Gastrin) D->E F Measure fluorescence change E->F G Calculate IC50 value F->G

Caption: Calcium Mobilization Assay Workflow.

Logical Relationship of Target Engagement Validation

This diagram illustrates the logical flow from identifying a compound to validating its specific cellular activity.

Target_Validation_Logic A Hypothesis: This compound is a CCK2R Antagonist B Direct Binding Assays (e.g., Radioligand Binding) A->B C Functional Cellular Assays (e.g., Calcium Mobilization) A->C D Confirmation of Target Engagement B->D E Quantification of Potency (Ki, IC50) B->E C->D C->E

Caption: Logic for Validating Target Engagement.

References

JNJ-26070109: A Comparative Analysis of its Selectivity for the Cholecystokinin 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity profile of JNJ-26070109 for the cholecystokinin (B1591339) 1 receptor (CCK1R) versus the cholecystokinin 2 receptor (CCK2R). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound.

This compound has been identified as a potent and selective antagonist of the CCK2 receptor.[1][2][3] Its selectivity for CCK2R over CCK1R is a crucial aspect of its pharmacological profile, particularly when considering its therapeutic potential and off-target effects.

Quantitative Selectivity Profile

The selectivity of this compound has been evaluated across different species, demonstrating a consistent and high degree of preference for the CCK2 receptor. The binding affinities (pKi) and selectivity ratios are summarized in the table below.

SpeciesReceptorpKiSelectivity (CCK2 vs CCK1)
HumanCCK2R8.49 ± 0.13~1222-fold
CCK1R-
RatCCK2R7.99 ± 0.08~324-fold
CCK1R-
DogCCK2R7.70 ± 0.14~336-fold
CCK1R-
Data sourced from Morton et al., 2011b, as cited in Semantic Scholar.[2]

This compound's high selectivity for the human CCK2R over the CCK1R is particularly noteworthy, with a more than 1200-fold greater affinity for the former.[2][4]

Experimental Protocols

The following methodologies were employed to determine the selectivity profile of this compound.

In Vitro Radioligand Binding Assays:

The binding affinity of this compound for CCK1R and CCK2R was determined using radioligand binding assays. Membranes from cells expressing the recombinant human, rat, or dog CCK1 or CCK2 receptors were incubated with a specific radiolabeled ligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.

Functional Assays:

  • Calcium Mobilization Assay: The antagonist properties of this compound at the human CCK2 receptor were evaluated in a calcium mobilization assay. Cells expressing the human CCK2R were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the increase in intracellular calcium induced by a CCK2R agonist was measured. The pKB, the negative logarithm of the antagonist dissociation constant, was determined from these experiments.[2]

  • Pentagastrin-Stimulated Gastric Acid Secretion Assay: The functional antagonism of CCK2 receptors was also assessed in an ex vivo model using the isolated, lumen-perfused mouse stomach. The ability of this compound to inhibit pentagastrin (B549294) (a CCK2R agonist)-stimulated gastric acid secretion was quantified to determine its pKB value in a more physiologically relevant system.[2]

Visualizing Key Pathways

CCK1R Signaling Pathway:

The cholecystokinin 1 receptor is a G protein-coupled receptor that can activate multiple signaling cascades upon ligand binding. The diagram below illustrates the primary signaling pathways associated with CCK1R activation.

CCK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK1R CCK1R Gq Gq CCK1R->Gq activates Gs Gs CCK1R->Gs activates G13 G13 CCK1R->G13 activates PLC PLC Gq->PLC activates AC AC Gs->AC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK Pathway PKC->MAPK PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT PKA PKA cAMP->PKA activates

Caption: Overview of major CCK1R signaling pathways.

Experimental Workflow for Selectivity Determination:

The logical flow for determining the selectivity of a compound like this compound is depicted in the following diagram.

Selectivity_Workflow start Start: Compound Synthesis binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) start->functional_assay calc_ki Calculate Ki and pKi binding_assay->calc_ki receptors CCK1R & CCK2R (Human, Rat, Dog) receptors->binding_assay selectivity Determine Selectivity Ratio (Ki CCK1R / Ki CCK2R) calc_ki->selectivity end End: Selectivity Profile selectivity->end calc_pkb Calculate pKB functional_assay->calc_pkb calc_pkb->end

References

Comparative Cross-Reactivity Analysis of JNJ-26070109 and Alternative CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, with other alternative compounds targeting the same receptor. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of these molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key binding assays are provided.

Introduction to this compound

This compound is a potent, competitive, and orally bioavailable antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions such as gastroesophageal reflux disease (GORD).[3][4] The primary mechanism of action of this compound is the inhibition of gastric acid secretion through its antagonism of the CCK2 receptor, which is also known as the gastrin receptor.[3][4]

Quantitative Comparison of Binding Affinities and Selectivity

The following table summarizes the binding affinities of this compound and alternative CCK2 receptor antagonists for the target receptor (CCK2) and the most relevant off-target receptor (CCK1). A higher selectivity ratio indicates a more favorable cross-reactivity profile with respect to the CCK1 receptor.

CompoundPrimary TargetOff-TargetBinding Affinity (CCK2)Binding Affinity (CCK1)Selectivity (CCK2 vs. CCK1)
This compound Human CCK2RHuman CCK1RpKi = 8.49[1][2]->1200-fold[2]
L-365,260 CCK2RCCK1RIC50 = 2 nM[5][6]IC50 = 280 nM[5][6]140-fold
YF476 (Netazepide) Rat Brain Gastrin/CCK-B ReceptorRat Pancreatic CCK-A ReceptorKi = 0.068 nM[7]-4100-fold[7]
Human Gastrin/CCK-B Receptor-Ki = 0.19 nM[7]--

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Cross-Reactivity Profile Against a Broader Panel

While comprehensive cross-reactivity screening data (e.g., from a CEREP panel) for this compound is not publicly available, studies on similar compounds provide insights into potential off-target interactions.

For instance, the CCK2 receptor antagonist L-365,260 has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine (B1213489), angiotensin, and bradykinin (B550075) receptors, highlighting its selectivity for the CCK receptors.[5][6]

Similarly, YF476 (Netazepide) did not affect histamine- or bethanechol-induced gastric acid secretion at a high dose, suggesting a lack of interaction with histamine and muscarinic receptors involved in this process.[7]

Experimental Protocols

The binding affinities and selectivity of these compounds are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay for the CCK2 receptor, based on established protocols.

Competitive Radioligand Binding Assay for CCK2 Receptor

This protocol is designed to determine the affinity of a test compound (like this compound) for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human CCK2 receptor (e.g., AR42J cells).

  • Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-labeled gastrin or [3H]-L-365,260.

  • Test Compound: this compound or other antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor antagonist (e.g., 10 µM L-365,260).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the CCK2 receptor are thawed and resuspended in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually at or below its Kd value).

    • Cell membrane suspension.

    • For determining non-specific binding, a high concentration of a non-radiolabeled antagonist is added instead of the test compound.

    • For determining total binding, only the radioligand and cell membranes are added.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

CCK2R_Signaling_Pathway Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq_protein Gq/11 CCK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca_release->H_K_ATPase Stimulates PKC_activation->H_K_ATPase Stimulates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Leads to JNJ_26070109 This compound JNJ_26070109->CCK2R Antagonizes

Caption: CCK2 receptor signaling pathway leading to gastric acid secretion and its inhibition by this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CCK2R-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay for determining inhibitor affinity.

References

comparing in vitro and in vivo effects of JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Effects of JNJ-26070109, a CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, potent, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, a key regulator of gastric acid secretion. This guide presents a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, with a particular focus on its potential as a therapeutic agent for gastroesophageal reflux disease (GORD). Its performance is benchmarked against other notable CCK2 receptor antagonists, providing researchers with essential data to evaluate its utility in various experimental and drug development settings.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK2 receptor.[1] The binding of the endogenous ligand gastrin to the CCK2 receptor on enterochromaffin-like (ECL) cells is a critical step in the stimulation of gastric acid secretion. This interaction initiates a signaling cascade that leads to the release of histamine (B1213489), which subsequently stimulates parietal cells to secrete gastric acid.

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon gastrin binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the physiological response of histamine release from ECL cells. By competitively blocking the binding of gastrin, this compound effectively inhibits this entire downstream signaling pathway.

CCK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates This compound This compound This compound->CCK2R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C DAG->PKC Activates Histamine_Release Histamine Release Ca2+->Histamine_Release Stimulates PKC->Histamine_Release Stimulates

CCK2 Receptor Signaling Pathway

Data Presentation: A Comparative Analysis

The following tables provide a structured summary of the quantitative data for this compound and its alternatives, facilitating a clear comparison of their in vitro and in vivo characteristics.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency
CompoundReceptorSpeciesBinding Affinity (pKi/Ki)Functional Potency (pKB/IC50)Assay Type
This compound CCK2HumanpKi = 8.49[1][2]pKB = 8.53[1][2]Calcium Mobilization[1][2]
CCK2RatpKi = 7.99[1][2]--
CCK2DogpKi = 7.70[1][2]--
CCK2Mouse-pKB = 8.19[2]Pentagastrin-stimulated acid secretion (isolated stomach)[2]
YF476 (Netazepide) CCK2RatKi = 0.068 nM-Radioligand Binding
CCK2DogKi = 0.62 nM-Radioligand Binding
CCK2CanineKi = 0.19 nM-Radioligand Binding
L-365,260 CCK2Guinea Pig-IC50 = 2 nMRadioligand Binding
CCK1Guinea Pig-IC50 = 280 nMRadioligand Binding
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelEndpointRouteEfficacy (ED50/EC50)
This compound Rat (conscious, gastric fistula)Inhibition of pentagastrin-stimulated acid secretionOralEC50 = 1.5 µM[2]
Dog (conscious, gastric fistula)Inhibition of pentagastrin-stimulated acid secretionOralEC50 = 0.26 µM[2]
YF476 (Netazepide) Rat (anesthetized)Inhibition of pentagastrin-induced acid secretionIVED50 = 0.0086 µmol/kg
Dog (Heidenhain pouch)Inhibition of pentagastrin-stimulated acid secretionIVED50 = 0.018 µmol/kg
Dog (Heidenhain pouch)Inhibition of pentagastrin-stimulated acid secretionOralED50 = 0.020 µmol/kg
L-365,260 Rat (pylorus-ligated)Attenuation of pentagastrin-stimulated acid secretionIV-
RatPrevention of aspirin-induced gastric damageIVED50 = 11.5 mg/kg
RatPrevention of aspirin-induced gastric damageOral-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Experimental Protocols

1. CCK2 Receptor Binding Assay

This assay is employed to determine the binding affinity of a compound for the CCK2 receptor.

Receptor_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing CCK2 receptors Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled CCK2 ligand and varying concentrations of the test compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify the amount of bound radioligand Separate->Quantify Analyze Analyze data to determine the inhibitory constant (Ki) Quantify->Analyze End End Analyze->End

Receptor Binding Assay Workflow

  • Cell Membrane Preparation: Cell membranes are prepared from cell lines that have been engineered to stably express the human, rat, or dog CCK2 receptor.

  • Incubation: The prepared cell membranes are incubated with a specific radiolabeled CCK2 receptor ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of the test compound.

  • Separation: The incubation is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration using glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The collected data are analyzed using non-linear regression to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value is subsequently converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This functional assay quantifies the ability of a compound to antagonize gastrin-induced increases in intracellular calcium levels.

Calcium_Mobilization_Assay Start Start Load_Cells Load cells expressing CCK2 receptors with a calcium-sensitive fluorescent dye Start->Load_Cells Pre-incubate Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound) Load_Cells->Pre-incubate Stimulate Stimulate cells with a CCK2 receptor agonist (e.g., gastrin) Pre-incubate->Stimulate Measure_Fluorescence Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration Stimulate->Measure_Fluorescence Analyze Analyze data to determine the functional inhibitory constant (pKB) Measure_Fluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow

  • Cell Culture and Dye Loading: Cells expressing the CCK2 receptor are cultured and subsequently loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a CCK2 receptor agonist, for example, gastrin or pentagastrin.

  • Fluorescence Measurement: The change in fluorescence intensity, which is directly proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response. The data are fitted to a dose-response curve to calculate the IC50 or pKB value.

In Vivo Experimental Protocol

1. Rat Model of Pentagastrin-Stimulated Gastric Acid Secretion

This animal model is utilized to assess the in vivo efficacy of a compound in inhibiting gastric acid secretion.[3]

  • Animal Model: Male rats are surgically equipped with a chronic gastric fistula, which allows for the periodic collection of gastric contents.

  • Dosing: this compound or a vehicle control is administered to the rats, typically via oral gavage.

  • Stimulation: After a predetermined time to allow for drug absorption, gastric acid secretion is stimulated by a subcutaneous injection of pentagastrin.

  • Gastric Juice Collection: Gastric juice is collected through the fistula at regular intervals post-stimulation.

  • Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of NaOH.

  • Data Analysis: The inhibitory effect of the test compound on pentagastrin-stimulated acid secretion is calculated relative to the vehicle control group. An EC50 value, the concentration of the drug that produces 50% of the maximal inhibitory effect, is then determined.

Conclusion

This compound is a high-affinity, selective, and orally bioavailable CCK2 receptor antagonist.[2] In vitro studies have confirmed its potent competitive antagonism at human CCK2 receptors.[1][2] Furthermore, in vivo experiments have demonstrated that this compound effectively inhibits pentagastrin-stimulated gastric acid secretion in both rat and dog models.[2] A particularly significant finding is the ability of this compound to prevent the rebound acid hypersecretion that is often observed following the cessation of proton pump inhibitor (PPI) therapy, which represents a potential clinical advantage over current treatments for GORD.[3] In comparison to other CCK2 receptor antagonists such as YF476 and L-365,260, this compound presents a compelling profile of high potency and favorable oral bioavailability. The comprehensive data outlined in this guide strongly support the continued investigation of this compound as a promising therapeutic candidate for the management of acid-related gastrointestinal disorders.

References

JNJ-26070109 as a Negative Control in Gastrin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-26070109 with other common negative controls used in the study of gastrin signaling. This compound is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), which is the primary receptor for the hormone gastrin.[1] By competitively blocking this receptor, this compound effectively inhibits gastrin-induced physiological responses, making it an excellent negative control for in vitro and in vivo experiments aimed at elucidating the gastrin signaling pathway and its downstream effects.

Overview of Gastrin Signaling

Gastrin, a peptide hormone produced by G-cells in the stomach, plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[2] Its effects are primarily mediated through the CCK2R, a G-protein coupled receptor. Upon binding of gastrin to CCK2R on enterochromaffin-like (ECL) cells and parietal cells, a signaling cascade is initiated, leading to histamine (B1213489) release and subsequent gastric acid secretion.[2] Gastrin signaling is also implicated in cell proliferation and differentiation.

This compound and Alternatives: A Quantitative Comparison

The efficacy of a negative control in gastrin signaling studies is determined by its affinity and selectivity for the CCK2R. The following tables summarize the quantitative data for this compound and other commonly used CCK2R antagonists.

CompoundTargetSpeciespKiReference
This compound CCK2RHuman8.49 ± 0.13[1]
Rat7.99 ± 0.08[1]
Dog7.70 ± 0.14[1]
YF476 (Netazepide)CCK2RHuman9.72[3]
Rat10.17[3]
Dog9.21[3]
L-365,260CCK2RGuinea Pig8.72[4]
Rat7.54[4]

Table 1: Comparative Receptor Binding Affinities (pKi) of CCK2R Antagonists. A higher pKi value indicates a higher binding affinity.

CompoundAssaySpeciespKB / IC50 / ED50Reference
This compound Calcium Mobilization (pKB)Human8.53 ± 0.05[1]
Pentagastrin-stimulated acid secretion (pKB)Mouse (isolated stomach)8.19 ± 0.13[1]
Pentagastrin-stimulated acid secretion (oral EC50)Rat1.5 µM[1]
Pentagastrin-stimulated acid secretion (oral EC50)Dog0.26 µM[1]
YF476 (Netazepide)Pentagastrin-stimulated acid secretion (IV ED50)Rat0.0086 µmol/kg[3]
Pentagastrin-stimulated acid secretion (IV ED50)Dog0.018 µmol/kg[3]
L-365,260Pentagastrin-stimulated acid secretion (oral ED50)Mouse0.03 mg/kg
Pentagastrin-stimulated acid secretion (oral ED50)Rat0.9 mg/kg
Pentagastrin-stimulated acid secretion (oral ED50)Guinea Pig5.1 mg/kg

Table 2: Comparative Functional Antagonism of CCK2R Antagonists. pKB is the negative logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.

Experimental Protocols

Detailed methodologies for key experiments in gastrin signaling research are provided below.

Radioligand Binding Assay for CCK2R

This protocol is used to determine the binding affinity of a compound for the CCK2R.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing CCK2R. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[5]

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]gastrin) and varying concentrations of the unlabeled competitor compound (e.g., this compound).[5]

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand. The filters are then washed to remove unbound radioligand.[5]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Measurement of Gastrin-Stimulated Gastric Acid Secretion in Rats

This in vivo assay measures the ability of a compound to inhibit gastrin-induced gastric acid secretion.

  • Animal Preparation: Rats are anesthetized and a catheter is inserted into the stomach (gastric fistula) for the collection of gastric juice.[6][7]

  • Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period.

  • Stimulation: A gastrin analog, such as pentagastrin, is administered to stimulate gastric acid secretion.[6][7]

  • Antagonist Administration: The test compound (e.g., this compound) is administered, typically orally or intravenously, prior to or concurrently with pentagastrin.

  • Sample Collection and Analysis: Gastric juice samples are collected at regular intervals and the volume and acid concentration (determined by titration with NaOH) are measured.

  • Data Analysis: The total acid output is calculated and the inhibitory effect of the compound is determined by comparing the acid secretion in treated animals to that in control animals.

Gastrin-Induced Cell Proliferation Assay

This in vitro assay assesses the effect of a compound on gastrin-mediated cell growth.

  • Cell Culture: A cell line expressing CCK2R (e.g., AGS-GR cells) is cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Treatment: After allowing the cells to attach, the medium is replaced with a serum-free medium containing gastrin at a concentration known to induce proliferation. The test compound (e.g., this compound) is added at various concentrations. Control wells receive either no treatment, gastrin alone, or the compound alone.

  • Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[8]

    • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[9]

    • Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are expressed as a percentage of the proliferation observed with gastrin alone, and the IC50 for the inhibition of proliferation is calculated.

Visualizing Gastrin Signaling and Experimental Workflow

Gastrin Signaling Pathway

The following diagram illustrates the key components of the gastrin signaling pathway initiated by the activation of the CCK2 receptor.

GastrinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Physiological Response Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC ERK ERK PKC->ERK Histamine Histamine Release PKC->Histamine CREB CREB ERK->CREB Acid Gastric Acid Secretion Histamine->Acid Gene Gene Expression (Proliferation, Differentiation) CREB->Gene JNJ This compound JNJ->CCK2R

Caption: Gastrin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating CCK2R Antagonists

The following diagram outlines a typical experimental workflow for comparing the efficacy of CCK2R antagonists.

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis and Comparison A1 CCK2R Binding Assay (Determine Ki) C1 Compare Potency and Efficacy of this compound and Alternatives A1->C1 A2 Calcium Mobilization Assay (Determine pKB) A2->C1 A3 Cell Proliferation Assay (Determine IC50) A3->C1 B1 Gastric Acid Secretion in Animal Models (Determine ED50) B1->C1 End Select Optimal Negative Control for Gastrin Signaling Studies C1->End Start Select CCK2R Antagonists (this compound, YF476, L-365,260) Start->A1 Start->A2 Start->A3 Start->B1

Caption: Experimental workflow for comparing CCK2R antagonists.

References

JNJ-26070109: A Comparative Analysis of its Efficacy in Inhibiting Histamine-Stimulated Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-26070109, a novel cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, with established alternatives for the inhibition of histamine-stimulated gastric acid secretion. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the quantitative data on the efficacy of this compound and comparator compounds in inhibiting histamine-stimulated gastric acid secretion in rat models. It is important to note that the data for this compound is derived from a specific study and may not be directly comparable to the general efficacy of other compounds due to variations in experimental conditions.

CompoundMechanism of ActionSpeciesDosageTreatment DurationInhibition of Histamine-Stimulated Acid SecretionReference
This compound CCK2 Receptor AntagonistRat30 µmol/kg, b.i.d.21 days (Chronic)~25% reduction[1]
This compound CCK2 Receptor AntagonistRat30 µmol/kgSingle dose (Acute)No significant inhibition[1]
Famotidine (B1672045) Histamine (B1213489) H2 Receptor AntagonistRatNot specified in directly comparable studyNot specifiedHigh efficacy (general knowledge)[2][3][4][5][6]
Omeprazole (B731) Proton Pump Inhibitor (H+/K+-ATPase)Rat10-400 µmol/kg10 weeksHigh efficacy (general knowledge)[1][7][8][9]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment of gastric acid secretion. The following methodology is based on the procedures described in the referenced literature for evaluating the effect of compounds on histamine-stimulated acid secretion in rats.[1][10][11][12]

1. Animal Model:

  • Male Sprague-Dawley rats are typically used.

  • Animals are equipped with a chronic gastric fistula to allow for the collection of gastric juices.[1][10]

2. Acclimation and Baseline Measurement:

  • Rats are fasted overnight with free access to water prior to the experiment.

  • On the day of the experiment, the stomach is rinsed with saline through the fistula.

  • Basal acid secretion is measured by collecting gastric juice for a defined period (e.g., 30-60 minutes).

3. Administration of Test Compounds:

  • Test compounds (e.g., this compound, famotidine) or vehicle are administered through the appropriate route (e.g., oral gavage, intravenous injection).

  • A suitable absorption period is allowed before histamine stimulation.

4. Histamine Stimulation:

  • Histamine is administered subcutaneously or via infusion to stimulate gastric acid secretion. A typical dose to elicit a maximal response is used.[11]

5. Collection of Gastric Secretions:

  • Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 1-2 hours following histamine administration.

6. Analysis of Gastric Acid Output:

  • The volume of each gastric juice sample is measured.

  • The acid concentration is determined by titration with a standardized sodium hydroxide (B78521) solution to a pH of 7.0.

  • The total acid output is calculated by multiplying the volume by the acid concentration and is expressed as µmol H+/kg/h.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Regulation of Gastric Acid Secretion Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R binds ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine releases H2R H2 Receptor Histamine->H2R binds Parietal_Cell Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) Parietal_Cell->H_K_ATPase stimulates Acid_Secretion Acid (H+) Secretion H_K_ATPase->Acid_Secretion pumps H+ JNJ This compound JNJ->CCK2R blocks Famotidine Famotidine Famotidine->H2R blocks Omeprazole Omeprazole Omeprazole->H_K_ATPase inhibits CCK2R->ECL_Cell activates H2R->Parietal_Cell activates

Caption: Signaling pathway of gastric acid secretion and points of inhibition.

G cluster_1 Experimental Workflow A Fasted Rat with Gastric Fistula B Baseline Gastric Juice Collection A->B C Administration of Test Compound or Vehicle B->C D Histamine Administration (Stimulation) C->D E Timed Collection of Gastric Juice Samples D->E F Measurement of Volume and Titration of Acidity E->F G Calculation of Total Acid Output F->G

Caption: Workflow for measuring histamine-stimulated acid secretion.

Discussion

This compound represents a novel approach to inhibiting gastric acid secretion by targeting the CCK2 receptor on enterochromaffin-like (ECL) cells, thereby indirectly reducing histamine release.[1][13] This mechanism differs from traditional H2 receptor antagonists, such as famotidine, which directly block the histamine H2 receptor on parietal cells, and proton pump inhibitors (PPIs), like omeprazole, which inhibit the final step of acid secretion, the H+/K+-ATPase.[7][8][11]

The available data indicates that chronic administration of this compound can modestly reduce histamine-stimulated acid secretion in rats.[1] Interestingly, acute administration did not show a significant effect, suggesting that its inhibitory action may involve longer-term regulatory changes in the gastric mucosa.[1]

In contrast, H2 receptor antagonists and PPIs are known to be highly effective inhibitors of histamine-stimulated acid secretion. While a direct comparative study under identical conditions is lacking, the established clinical and preclinical efficacy of famotidine and omeprazole suggests they would likely demonstrate a more potent and immediate inhibition of histamine-induced acid secretion compared to the reported effect of this compound.

Conclusion

This compound demonstrates a unique mechanism of action for reducing gastric acid secretion. While its inhibitory effect on histamine-stimulated acid secretion appears to be less pronounced and requires chronic administration compared to the acute and potent effects of H2 receptor antagonists and PPIs, its novel pathway warrants further investigation. Future head-to-head comparative studies are necessary to fully elucidate the relative efficacy and potential therapeutic advantages of this compound in the management of acid-related disorders.

References

A Comparative Guide to JNJ-26070109 and Other Gastrin Antagonists in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholecystokinin-2 receptor (CCK2R) antagonist JNJ-26070109 with other notable gastrin antagonists, including YF476 (Netazepide), Z-360 (Nastorazepide), and AG-041R, in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for preclinical and clinical research.

Introduction to Gastrin Antagonists in Oncology

The gastrin family of peptides and their receptors, particularly the cholecystokinin-2 receptor (CCK2R), are implicated in the proliferation and progression of various cancers, including those of the pancreas, stomach, and colon.[1][2] Antagonizing the CCK2R is a promising therapeutic strategy to inhibit tumor growth. This guide focuses on a comparative analysis of this compound against other key gastrin antagonists.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other gastrin antagonists from preclinical studies. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Binding Affinity of Gastrin Antagonists for CCK2R

CompoundTargetSpeciesBinding Affinity (pKi or Ki)Citation(s)
This compound CCK2RHumanpKi: 8.49[3]
CCK2RRatpKi: 7.99[3]
CCK2RDogpKi: 7.70[3]
YF476 (Netazepide) CCK2RRat (brain)Ki: 0.068 nM[4]
CCK2RCanine (cloned)Ki: 0.62 nM[4]
CCK2RHuman (cloned)Ki: 0.19 nM[4]
Z-360 (Nastorazepide) CCK2RHumanKi: 0.47 nM[5]

Table 2: In Vivo Efficacy of this compound vs. YF476 in a Pancreatic Cancer Mouse Model

CompoundDoseGenderPDAC Incidence Inhibition (%)p-valueCitation(s)
This compound Low DoseMale88%< 0.004[6]
High DoseMale71%< 0.004[6]
Low DoseFemale100%> 0.05[6]
High DoseFemale24%> 0.05[6]
YF476 (Netazepide) Low DoseMale74%< 0.02[6]
High DoseMale69%< 0.02[6]
Low DoseFemale45%> 0.05[6]
High DoseFemale33%> 0.05[6]

Signaling Pathways

The binding of gastrin to the CCK2R activates a network of intracellular signaling pathways that promote cell proliferation, survival, and migration. The following diagram illustrates the key pathways involved.

CCK2R_Signaling_Pathway CCK2R Signaling Pathway in Cancer Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds to Gq Gq CCK2R->Gq G12_13 G12/13 CCK2R->G12_13 PI3K PI3K CCK2R->PI3K Src Src CCK2R->Src PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA PKC PKC PLC->PKC Ca2 Ca²⁺ PLC->Ca2 MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation MAPK_pathway->Proliferation MAPK_pathway->Migration Src->MAPK_pathway FAK FAK Src->FAK FAK->Migration

Caption: CCK2R signaling cascade in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of gastrin antagonists.

In Vivo Pancreatic Cancer Chemoprevention Study (this compound and YF476)
  • Animal Model: p48Cre/+-LSL-KrasG12D/+ genetically engineered mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to pancreatic ductal adenocarcinoma (PDAC).[6]

  • Treatment: Mice were administered diets containing either a low or high dose of this compound or YF476.[6]

  • Biomarker Analysis: Pancreatic tumor tissues were analyzed for markers of proliferation (PCNA) and apoptosis (caspase-3) via immunohistochemistry. Next-generation sequencing was also performed to assess changes in gene expression related to CCK2R signaling.[6]

In_Vivo_Workflow In Vivo Pancreatic Cancer Study Workflow start Start: p48Cre/+-LSL-KrasG12D/+ Mice treatment Dietary Administration: - Control - this compound (Low/High Dose) - YF476 (Low/High Dose) start->treatment termination Study Termination treatment->termination analysis Endpoint Analysis termination->analysis histology Histological Evaluation: - Pancreas Weight - PanIN/PDAC Incidence analysis->histology ihc Immunohistochemistry: - PCNA - Caspase-3 analysis->ihc ngs Next-Generation Sequencing: - Gene Expression Profiling analysis->ngs

Caption: Workflow for the in vivo pancreatic cancer study.

Cell Proliferation Assay (General Protocol)

While a specific protocol for this compound in cancer cell lines was not available in the searched literature, a general cell proliferation assay protocol is provided below.

  • Cell Seeding: Cancer cell lines expressing CCK2R are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the gastrin antagonist (e.g., this compound, YF476, Z-360) or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity as an indicator of cell number.

  • Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Concluding Remarks

This compound is a potent and selective CCK2R antagonist with demonstrated in vivo efficacy in a preclinical model of pancreatic cancer, where it showed a strong inhibitory effect on tumor development, comparable to YF476.[6] Z-360 has also shown promise in pancreatic cancer models, with a known Ki value and a mechanism involving the inhibition of the Akt signaling pathway.[5] AG-041R has demonstrated anti-neoplastic potential in carcinoid tumors.[7][8]

The choice of a gastrin antagonist for a particular research application will depend on the specific cancer type, the desired experimental model (in vitro vs. in vivo), and the specific signaling pathways of interest. Further head-to-head comparative studies, particularly those reporting IC50 values in a standardized panel of cancer cell lines, would be highly valuable to the research community.

References

Safety Operating Guide

Proper Disposal Procedures for JNJ-26070109: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist used in research. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is designated for research use only.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, the following procedures are based on established best practices for the disposal of non-hazardous and research-grade chemical waste. All laboratory personnel must also consult and adhere to their institution's specific waste management policies and local regulations.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding and safe handling of the compound.

PropertyValueSource
Chemical Name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide[2][3]
CAS Number 844645-08-5[1][4]
Molecular Formula C25H18BrF2N5O3SMedChemExpress
Molecular Weight 548.41 g/mol MedChemExpress
Solubility Soluble in DMSO (≥ 5 mg/mL)[1][4]
Storage (Solid) Store at -20°CMedChemExpress
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its physical state (solid or in solution) and the nature of any accompanying solvents or materials. The following steps provide a general framework for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Identification and Segregation:

  • Solid (Neat) Compound: Unused or expired solid this compound should be treated as chemical waste.

  • Solutions: Solutions of this compound, typically in solvents like DMSO, must be disposed of as liquid chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be collected and disposed of as solid chemical waste.

3. Waste Collection and Labeling:

  • Solid Waste: Place solid this compound and contaminated materials into a designated, sealable, and clearly labeled solid chemical waste container.

  • Liquid Waste: Collect solutions of this compound in a compatible, leak-proof liquid waste container. The container must be appropriate for the solvent used (e.g., a designated container for halogenated or non-halogenated organic solvents).

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the solvent(s) if applicable, concentration, and the appropriate hazard warnings.

4. Storage of Waste: Store all waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Final Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify_state Identify Physical State ppe->identify_state solid_waste Solid (Neat) Compound or Contaminated Materials identify_state->solid_waste Solid liquid_waste Liquid Solution (e.g., in DMSO) identify_state->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Chemical Waste Container liquid_waste->collect_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of JNJ-26070109, a potent, orally bioactive cholecystokinin (B1591339) 2 (CCK2) receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on guidelines for handling potent research compounds and data from a representative SDS for a similar small molecule. A thorough risk assessment should be conducted for all planned experimental procedures.

Personal Protective Equipment (PPE)

A risk-based approach is essential for selecting the appropriate level of PPE. The following table summarizes recommended PPE for laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent compound in powder form. Full respiratory protection and double gloving are critical to prevent exposure.[1]
Solution Preparation - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1]
General Laboratory Handling - Lab coat.- Safety glasses.- Nitrile gloves.Standard laboratory practice to prevent contamination of personal clothing and protect against incidental contact.[2]

Operational Plans

Engineering Controls
  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[3][4]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the work area.[3]

First Aid Measures

In the event of exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor.To prevent the release of the potent compound into the environment. Do not dispose of down the drain or in regular trash.[1]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To prevent accidental exposure from contaminated sharps and other labware.[1]
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.To ensure all potentially contaminated disposable items are handled as hazardous waste.[1]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.To prevent uncontrolled chemical reactions and ensure proper disposal of liquid waste containing the compound.[1]

Experimental Workflow

The following diagram outlines the key steps for safely handling this compound in a research setting.

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal review_sds Review Safety Information (MSDS, Risk Assessment) prep_area Prepare Work Area (Fume Hood, Spill Kit) review_sds->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe perform_exp Perform Experiment (Weighing, Dissolving) don_ppe->perform_exp Proceed to Experiment decontaminate Decontaminate Equipment & Work Surfaces perform_exp->decontaminate Complete Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste doff_ppe->segregate_waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.